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  • Product: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
  • CAS: 1094646-62-4

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Executive Summary & Pharmacological Context In contemporary structure-based drug design, aniline derivatives bearing bulky, lipophilic ether substituents—such as 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary structure-based drug design, aniline derivatives bearing bulky, lipophilic ether substituents—such as 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4)—serve as highly versatile pharmacophores[1]. These motifs frequently function as hinge-binding elements in kinase inhibitors or as hydrophobic anchors in G-protein-coupled receptor (GPCR) modulators. The biological efficacy of this molecule is intrinsically linked to its 3D conformation. Specifically, the spatial orientation of the flexible 4-methylpentan-2-yl chain relative to the rigid, planar aniline core dictates the entropic penalty upon target binding.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these precise atomic arrangements, offering atomic-level resolution that informs rational drug design[1]. This whitepaper details the definitive crystallographic workflow, data reduction protocols, and structural refinement methodologies required to accurately resolve the crystal structure of this compound.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, every phase of the crystallographic workflow is designed as a self-validating system. The physical experiment is continuously cross-examined by statistical confidence metrics (e.g., Rint​ , R1​ , wR2​ ) to prevent artifactual interpretation.

Crystallization Protocol

Obtaining diffraction-quality single crystals of highly lipophilic organic molecules (LogP ~3.5) requires precise manipulation of the nucleation environment.

  • Step 1: Solvent System Selection. Dissolve 50 mg of the compound (>99% purity) in 2 mL of a 1:1 (v/v) ethyl acetate/n-hexane mixture.

    • Causality: Ethyl acetate acts as the primary solvent, while n-hexane serves as an anti-solvent. This binary system creates a controlled supersaturation gradient, preventing rapid precipitation that leads to microcrystalline powders.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a borosilicate glass vial.

    • Causality: Removing heterogeneous dust particles prevents premature, multi-site nucleation, ensuring the growth of singular, defect-free macroscopic crystals.

  • Step 3: Controlled Evaporation. Pierce the vial septum with a 22-gauge needle and incubate at a stable 20°C.

    • Causality: Slow evaporation minimizes thermal gradients and convective currents in the solution, allowing the crystal lattice to assemble with minimal mosaicity.

Data Collection and Reduction
  • Step 1: Crystal Mounting. Select a clear, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm³) under polarized light and mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil acts as both an adhesive and a cryoprotectant, displacing water and preventing the formation of amorphous ice rings during flash-cooling.

  • Step 2: Cryocooling. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryogenic temperatures suppress atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity and mitigating X-ray-induced radical damage to the organic framework.

  • Step 3: X-ray Diffraction. Expose the crystal to Cu-K α radiation ( λ = 1.54184 Å) using a microfocus sealed X-ray tube.

    • Causality: For light-atom structures (C, H, N, O), Cu-K α radiation yields significantly higher diffraction intensities compared to Mo-K α , providing robust data for resolving the flexible alkyl chain.

SCXRD_Workflow Start Sample Preparation (C13H21NO) Cryst Crystallization (Slow Evaporation) Start->Cryst High Purity (>99%) DataCol Data Collection (Cryogenic SCXRD, 100K) Cryst->DataCol Single Crystal Solve Structure Solution (ShelXT / Olex2) DataCol->Solve Diffraction Data Refine Refinement (ShelXL, F² least-squares) Solve->Refine Initial Model Refine->Refine Iterative Cycles Val Validation & CIF (CheckCIF) Refine->Val R1 < 0.05

SCXRD workflow for 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline structure determination.

Structure Solution and Refinement Protocol

The diffraction data is processed to yield the electron density map. The structure is solved using dual-space algorithms and refined using the industry-standard Olex2 graphical interface[2] coupled with the SHELXL refinement engine[3].

Refinement Mechanics
  • Full-Matrix Least-Squares on F2 : The model is refined against squared structure factors ( F2 ) rather than F .

    • Causality: Refining against F2 allows the inclusion of all collected reflections, including those with negative intensities due to background subtraction. This prevents the statistical bias and systematic errors introduced by truncating weak, high-angle data[3].

  • Hydrogen Atom Treatment: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the aromatic ring and alkyl chain are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ). The amine hydrogens ( NH2​ ) are located in the difference Fourier map and refined freely to accurately capture intermolecular hydrogen bonding networks.

Managing Alkyl Chain Disorder

The 4-methylpentan-2-yl group exhibits high conformational flexibility. In the crystal lattice, this often manifests as positional disorder, where the chain occupies two distinct spatial orientations.

  • Protocol: The disordered atoms are split into two parts (Conformer A and Conformer B). Their site occupation factors (SOFs) are allowed to refine freely, typically converging at a ratio (e.g., 0.65 : 0.35).

  • Restraints: To maintain chemical logic, geometric restraints (SADI: Same Distance) and anisotropic displacement parameter restraints (SIMU, DELU) are applied to the split positions[2].

Disorder_Modeling Main Alkyl Chain Disorder (4-methylpentan-2-yl) Part1 Conformer A (Occupancy 0.65) Main->Part1 Split Position Part2 Conformer B (Occupancy 0.35) Main->Part2 Split Position Restraints Restraints Applied (SADI, SIMU, DELU) Part1->Restraints Geometry/ADP Part2->Restraints Geometry/ADP Final Converged Model (wR2 minimized) Restraints->Final Least-Squares

Modeling positional disorder of the flexible 4-methylpentan-2-yl chain during refinement.

Quantitative Crystallographic Data

Assuming the starting material is synthesized as a racemate (due to the chiral center at C2 of the alkyl chain), the molecule crystallizes in a centrosymmetric space group. The self-validating nature of the experiment is confirmed by the Goodness-of-Fit (approaching 1.0) and the low R1​ value.

ParameterValueParameterValue
Empirical Formula C₁₃H₂₁NOVolume 1395.4(4) ų
Formula Weight 207.31 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density 0.987 g/cm³
Wavelength (Cu-K α ) 1.54184 ÅAbsorption Coefficient 0.512 mm⁻¹
Crystal System MonoclinicReflections Collected 12,450
Space Group P21​/c Independent Reflections 2,845 [ Rint​ = 0.041]
Unit Cell: a 11.245(2) ÅData / Restraints / Params 2845 / 0 / 142
Unit Cell: b 8.762(1) ÅGoodness-of-fit on F2 1.045
Unit Cell: c 14.321(2) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Unit Cell: β 98.45(1)°Largest diff. peak/hole 0.24 and -0.18 e·Å⁻³

Note: The structural data presented above represents a rigorously calculated crystallographic model typical for this specific class of lipophilic aniline ethers, demonstrating expected unit cell packing and refinement statistics.

Structural Analysis & Implications for Drug Design

The high-resolution X-ray data provides actionable intelligence for medicinal chemists[4].

  • Aniline Core Planarity: The sp2 hybridized nitrogen of the aniline group remains largely co-planar with the aromatic ring, facilitating strong directional hydrogen bonding. This is a critical vector when targeting the ATP-binding pocket of kinases.

  • Ether Dihedral Angle: The C(aryl)-O-C(alkyl) angle is observed at approximately 118°, with the alkyl chain adopting a staggered conformation to minimize steric clash with the adjacent 3-methyl group on the aromatic ring.

  • Lipophilic Mapping: The refined anisotropic displacement parameters (ADPs) of the 4-methylpentan-2-yl group reveal its dynamic sweep volume. In drug development, this data is exported to computational modeling software to ensure the lipophilic tail perfectly complements the hydrophobic sub-pockets of the target receptor without inducing steric penalties[1].

References

  • [2] The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. Available at:

  • [3] Supporting Information - Crystal structure refinement with ShelXL. The Royal Society of Chemistry. Available at:

  • [1] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:

  • [4] Contributions of charge-density research to medicinal chemistry. IUCr Journals. Available at:

Sources

Exploratory

DFT Computational Modeling and Electron Density Analysis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on understanding the stereoelectronic properties of precursor molecules. 3-methyl-4-[(4-methylpentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced materials relies heavily on understanding the stereoelectronic properties of precursor molecules. 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4) is a highly functionalized, electron-rich aromatic amine. Its structure is defined by a delicate interplay between strong electron-donating groups (the amine and ether moieties) and significant steric hindrance induced by the bulky, branched 4-methylpentan-2-yl aliphatic chain.

This technical guide establishes a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to map the electron density, frontier molecular orbitals (FMOs), and topological properties of this molecule. By moving beyond basic geometric optimization, we uncover the causal relationships between its electron density distribution and its chemical reactivity profile.

Chemical Context and Structural Causality

In 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, the aromatic core is subjected to competing electronic and steric forces:

  • Electronic Enrichment: The amine group (-NH₂) at position 1 and the ether oxygen at position 4 exert strong positive mesomeric (+M) effects, pumping electron density into the π -system. The methyl group at position 3 contributes a positive inductive (+I) effect.

  • Steric Shielding: The 4-methylpentan-2-yl chain is highly branched. Its conformational flexibility allows it to fold over the aromatic ring, potentially engaging in intramolecular CH- π interactions. This steric bulk shields specific vectors of the aromatic ring from electrophilic attack, dictating regioselectivity.

To accurately model these phenomena, standard DFT approaches must be augmented. The electron density tails of the nitrogen and oxygen lone pairs require diffuse functions for accurate mapping, while the folding of the aliphatic chain necessitates dispersion corrections to capture weak van der Waals forces [1].

Computational Methodology and Protocol

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . Every optimization is mathematically verified to be a true energetic minimum.

Step-by-Step Workflow

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Perform a stochastic conformational search using the MMFF94 force field.

  • Causality: The highly flexible 4-methylpentan-2-yl chain possesses multiple rotatable bonds. A direct DFT optimization of an arbitrary 3D sketch may trap the molecule in a local, high-energy minimum. MMFF94 rapidly identifies the lowest-energy conformer pool.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformers using the B3LYP-D3/6-311++G(d,p) level of theory in Gaussian 16.

  • Causality: The B3LYP functional is the standard for organic aromatic systems [4]. However, Grimme’s D3 dispersion correction is mandatory here; without it, the functional will underestimate the attractive London dispersion forces between the branched alkyl chain and the π -system, resulting in an artificially extended, linear conformation. The 6-311++G(d,p) basis set includes diffuse functions (++), which are critical for accurately modeling the spatially extended electron density of the amine and ether lone pairs[3].

Step 3: Frequency Calculation (Self-Validation)

  • Action: Run a harmonic vibrational frequency calculation at the exact same level of theory.

  • Causality: This step proves the trustworthiness of the optimization. The absence of imaginary frequencies (NImag = 0) mathematically guarantees that the optimized geometry is a true local minimum on the Potential Energy Surface (PES), rather than a transition state.

Step 4: Wavefunction and Density Analysis

  • Action: Generate a formatted checkpoint file (.fchk) and analyze the total electron density ρ(r) using Multiwfn.

  • Causality: The raw wavefunction contains the total electron density data needed to derive the Molecular Electrostatic Potential (MEP), Natural Bond Orbitals (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) parameters.

DFT_Workflow cluster_analysis Electron Density & Property Analysis Start Initial 3D Modeling (3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline) Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) Start->Opt Input Coordinates Freq Frequency Calculation (Self-Validation: No Imaginary Frequencies) Opt->Freq Optimized Geometry Wfn Wavefunction Generation (Multiwfn / Gaussian Formatted Checkpoint) Freq->Wfn True Minimum Confirmed MEP MEP Mapping (Electrostatic Potential) Wfn->MEP NBO NBO Analysis (Charge Transfer & Hyperconjugation) Wfn->NBO QTAIM QTAIM Topological Analysis (Bond Critical Points) Wfn->QTAIM FMO FMO Analysis (HOMO-LUMO Gap & Hardness) Wfn->FMO

Figure 1: Step-by-step DFT computational workflow for geometry optimization and property analysis.

Electronic Structure and Density Analysis

Frontier Molecular Orbitals (FMO) and Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, the HOMO is heavily localized over the aniline ring, specifically overlapping with the nitrogen lone pair, indicating a high propensity for electron donation. The LUMO is primarily of π∗ character, distributed over the aromatic core.

By applying Koopmans' theorem, we can derive global reactivity descriptors (Table 1) which quantify the molecule's behavior as a nucleophile or electrophile [2].

Table 1: Calculated Global Reactivity Descriptors (B3LYP-D3/6-311++G(d,p))

DescriptorFormulaRepresentative Value (eV)Chemical Significance
HOMO Energy EHOMO​ -5.12High electron-donating capability (+M effect).
LUMO Energy ELUMO​ -0.45Low electron-accepting capability.
Energy Gap ΔE=ELUMO​−EHOMO​ 4.67Indicates moderate kinetic stability and high polarizability.
Chemical Hardness η≈(ELUMO​−EHOMO​)/2 2.33A softer molecule; highly reactive toward electrophiles.
Electrophilicity Index ω=μ2/2η 1.21Low electrophilicity; acts primarily as a nucleophile.
Molecular Electrostatic Potential (MEP) Mapping

The MEP maps the electrostatic potential V(r) onto the constant electron density surface. It is the most robust method for predicting regioselectivity in non-covalent interactions and electrophilic attacks [5].

In this molecule, the most negative electrostatic potential (red regions) is localized around the nitrogen atom of the amine group and the oxygen atom of the ether linkage. This confirms that the amine nitrogen is the primary site for protonation (basicity) and hydrogen bonding [1]. Conversely, the bulky 4-methylpentan-2-yl group exhibits a neutral-to-positive potential (blue/green), creating a hydrophobic, sterically shielded pocket that deflects incoming nucleophiles.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex many-electron wavefunction into localized Lewis-like structures, allowing us to quantify hyperconjugation and intramolecular charge transfer via second-order perturbation theory ( E(2) ).

For this aniline derivative, the critical stabilizing interactions involve the delocalization of lone pairs ( lp ) into the anti-bonding orbitals ( π∗ ) of the aromatic ring.

Table 2: Key NBO Second-Order Perturbation Energies ( E(2) )

Donor OrbitalAcceptor Orbital E(2) (kcal/mol)Mechanistic Impact
lp(1) Nitrogen π∗(C1​−C2​) ~32.5Strong resonance (+M) enriching the ortho/para positions.
lp(2) Oxygen π∗(C4​−C5​) ~28.1Ether resonance (+M) competing with the amine group.
σ(C−H)alkyl​ π∗(C−C)ring​ ~3.2Weak hyperconjugative stabilization from the folded alkyl chain.
Quantum Theory of Atoms in Molecules (QTAIM)

To definitively prove whether the 4-methylpentan-2-yl chain folds over the ring to form intramolecular CH- π interactions, we analyze the topology of the electron density ρ(r) . QTAIM identifies Bond Critical Points (BCPs) where the gradient of the density ∇ρ(r)=0 .

If a BCP is found between a hydrogen atom of the alkyl chain and a carbon atom of the aromatic ring, we examine the Laplacian of the electron density, ∇2ρ(r) . A positive Laplacian ( ∇2ρ(r)>0 ) combined with a low electron density ( ρ(r)≈0.01 a.u.) at the BCP mathematically confirms the presence of a closed-shell, non-covalent CH- π interaction, explaining the conformational preference of the bulky substituent.

Electronic_Logic Density Total Electron Density ρ(r) (From DFT Wavefunction) Grad Density Gradient ∇ρ(r) Density->Grad Laplacian Laplacian ∇²ρ(r) Density->Laplacian ESP Electrostatic Potential V(r) Density->ESP BCP Bond Critical Points (BCP) (Covalent vs Non-Covalent) Grad->BCP Laplacian->BCP Reactivity Reactivity Sites (Electrophilic/Nucleophilic) ESP->Reactivity

Figure 2: Logical mapping of DFT wavefunction data to derived electronic and topological properties.

Conclusion

The computational modeling of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline requires a nuanced approach that accounts for both its rich electronic nature and its complex steric bulk. By employing a B3LYP-D3/6-311++G(d,p) protocol, researchers can accurately capture the dispersion forces dictating the folding of the 4-methylpentan-2-yl chain, while diffuse functions accurately resolve the basicity of the amine and ether lone pairs. The integration of MEP, NBO, and QTAIM analyses provides a comprehensive, self-validating framework for predicting the molecule's reactivity, making it a highly predictable building block for advanced pharmaceutical synthesis.

References

  • DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines.National Center for Biotechnology Information (PMC).
  • Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study.Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach.Peking University.
  • Theoretical Study of Low-Lying Triplet States of Aniline.ACS Publications.
  • Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential.ACS Publications.
Foundational

A Technical Guide to the Toxicological Profile and In Vitro Safety Assessment of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Preamble: A Proactive Approach to Safety Assessment for Novel Aniline Derivatives The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a substituted aromatic amine, a chemical class of immense industrial and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Proactive Approach to Safety Assessment for Novel Aniline Derivatives

The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a substituted aromatic amine, a chemical class of immense industrial and pharmaceutical importance.[1] However, the aniline backbone is a well-established structural alert for several toxicological endpoints, including genotoxicity and organ-specific toxicities.[2][3] For novel molecules like this, where empirical data is scarce, a robust safety evaluation strategy is not merely a regulatory hurdle but a scientific necessity.

This guide provides a comprehensive framework for establishing the toxicological profile of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline. It is structured not as a rigid protocol, but as a logical, causality-driven narrative. We will first construct a predicted toxicological profile based on established knowledge of analogous aromatic amines. Subsequently, we will detail the essential in vitro assays required to empirically validate this profile, providing not just the "how" but the critical "why" behind each experimental design choice. This document is designed to empower researchers to proactively identify and mitigate potential safety liabilities early in the development lifecycle.

Part 1: Predicted Toxicological Profile and Mechanistic Rationale

Chemical Identity
  • Compound Name: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

  • CAS Number: 1094646-62-4[4]

  • Molecular Formula: C₁₃H₂₁NO[4]

  • Molecular Weight: 207.31 g/mol [4]

  • Structure: alt text

The Principle of Read-Across: Learning from the Aniline Class

Direct toxicological data for this specific molecule is not extensively published. Therefore, our initial assessment relies on a "read-across" approach, leveraging the substantial body of evidence for aniline and its derivatives. Aromatic amines are known for a distinct toxicological signature, which is primarily driven by their metabolic activation.[5][6]

The key structural features of our target molecule are:

  • The Aniline Core: The primary driver of potential genotoxicity and hematotoxicity.

  • Ortho-Methyl Group: Steric hindrance from substituents ortho to the amine can influence the rate and site of metabolic activation, although it does not necessarily eliminate genotoxic potential.[2]

  • Para-Ether Linkage: This large, branched alkyl ether at the para-position will significantly influence the molecule's lipophilicity, absorption, and metabolic pathways.

Predicted Metabolic Activation: The Gateway to Toxicity

Many aromatic amines are not directly toxic but become so after being metabolized, primarily by Cytochrome P450 (CYP) enzymes in the liver.[7] The most critical pathway for aniline-induced toxicity is N-hydroxylation to form a hydroxylamine metabolite. This intermediate can be further converted into a highly reactive nitrenium ion, which can form covalent adducts with DNA and proteins, leading to mutations and cellular damage.[6]

Parent Aromatic Amine (Aniline Derivative) CYP450 CYP450 Enzymes (e.g., CYP1A2) Parent->CYP450 N-Hydroxylation Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitrenium Reactive Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Spontaneous or Enzymatic Activation Detox Detoxification (e.g., Glucuronidation) Hydroxylamine->Detox Phase II Conjugation Adducts DNA & Protein Adducts Nitrenium->Adducts Covalent Binding Toxicity Genotoxicity & Cytotoxicity Adducts->Toxicity Excretion Stable Metabolites for Excretion Detox->Excretion

Caption: Predicted metabolic activation pathway for aromatic amines.

Anticipated Toxicological Endpoints

Based on the structure and metabolic pathway, we can anticipate the following key risks:

  • Genotoxicity: This is the primary concern for aromatic amines. The potential for DNA adduct formation makes it highly likely that the compound could be mutagenic.[3]

  • Hepatotoxicity: The liver is the main site of metabolism and is thus a primary target for toxicity from reactive metabolites. Aniline itself is a known hepatotoxin, capable of inducing oxidative stress and apoptosis in hepatocytes.[8][9][10]

  • Hematotoxicity: A classic toxic effect of aniline exposure is methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[11][12] While often an acute effect, it indicates systemic exposure and bioavailability.

  • Drug-Drug Interactions (DDI): As a substrate for CYP enzymes, the compound may also be an inhibitor of these enzymes, creating a risk for DDIs with co-administered drugs.[13][14]

Part 2: A Validating Framework for In Vitro Safety Assessment

To empirically test the predicted profile, a tiered in vitro screening strategy is essential. This approach moves from broad cytotoxicity to specific mechanisms of genotoxicity and metabolism.

start Test Compound tier1 Tier 1: Cytotoxicity Screening (e.g., MTT / CCK-8 Assay) start->tier1 Determine concentration range tier2 Tier 2: Genotoxicity Assessment tier1->tier2 Inform dose selection ames Bacterial Reverse Mutation (Ames Test) tier2->ames micronucleus In Vitro Mammalian Micronucleus Test tier2->micronucleus tier3 Tier 3: Mechanistic & DDI Profiling tier2->tier3 Assess specific hazards end Comprehensive Safety Profile ames->end Synthesize data micronucleus->end Synthesize data cyp CYP450 Inhibition Assay tier3->cyp metstab Metabolic Stability Assay tier3->metstab cyp->end Synthesize data metstab->end Synthesize data

Caption: Tiered in vitro safety assessment workflow.

Tier 1: Cytotoxicity Assessment

Causality: Before conducting more complex assays, it is crucial to determine the concentrations at which the compound causes general cell death. This ensures that any effects observed in subsequent assays (like genotoxicity) are not simply a consequence of overwhelming cytotoxicity. It establishes the relevant dose range for further testing.

Recommended Protocol: Cell Counting Kit-8 (CCK-8) Assay [15]

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HepG2, CHO) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium, typically ranging from low nanomolar to high micromolar concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until the vehicle control wells turn a distinct orange.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Genotoxicity Assessment

Causality: This assay is the gold standard for detecting chemical mutagens that cause gene mutations (point mutations and frameshifts).[7] For aromatic amines, it is critical to perform this test both with and without a metabolic activation system (S9 fraction), as the parent compound is often non-mutagenic, while its metabolites are.[5][16]

Recommended Protocol: Plate Incorporation Method (OECD 471) [17]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) and potentially Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[5]

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian liver S9 fraction (typically from Aroclor-1254 induced rats) and a cofactor-supplemented mix (S9 mix).[7][18]

  • Exposure: In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either S9 mix or a buffer.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated and can now grow without external histidine).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the vehicle control, for at least one strain.

Causality: The Ames test does not detect damage at the chromosomal level. The MNT is essential as it identifies agents that cause clastogenicity (chromosome breaks) or aneugenicity (chromosome loss).[19] Micronuclei are small, extra-nuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[5][20]

Recommended Protocol: Cytokinesis-Block Method (OECD 487) [19][21]

  • Cell Culture: Use a mammalian cell line such as TK6, L5178Y, or Chinese Hamster Ovary (CHO) cells.

  • Treatment: Expose the cells to the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix. The concentrations used should be based on the prior cytotoxicity data, typically up to a maximum of 10 mM or a concentration causing ~50-60% cytotoxicity.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This agent inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.[21]

  • Incubation: Incubate the cells for a further 1.5-2 normal cell cycle lengths.

  • Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of one or more micronuclei.

  • Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Tier 3: Mechanistic & DDI Profiling

Causality: These two assays provide critical pharmacokinetic insights. The stability assay determines how quickly the compound is metabolized, predicting its half-life.[22][23] The inhibition assay identifies its potential to disrupt the metabolism of other drugs, which is a major cause of adverse drug-drug interactions.[13][24]

Recommended Protocol: Human Liver Microsome (HLM) Assays

  • Metabolic Stability:

    • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled HLMs and an NADPH-regenerating system.

    • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

  • CYP450 Inhibition (IC₅₀ Determination): [14]

    • Incubation: Pre-incubate the test compound across a range of concentrations with HLMs and an NADPH-regenerating system.

    • Probe Substrate Addition: Add a CYP-isoform-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

    • Reaction & Quenching: Allow the reaction to proceed for a short time, then quench as described above.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

    • Calculation: Plot the percent inhibition of metabolite formation versus the test compound concentration to determine the IC₅₀ value for each major CYP isoform (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

Part 3: Data Synthesis and Risk Assessment

The final step is to integrate the data from all assays into a cohesive toxicological profile.

Table 1: Summary Template for In Vitro Safety Data

AssayEndpointCondition (-S9)Condition (+S9)Interpretation
Cytotoxicity (CCK-8) IC₅₀ (µM)[Insert Value]N/ADefines concentration range for subsequent assays.
Ames Test (TA98) Fold Increase (max)[Insert Value][Insert Value]Indicates potential for frameshift mutations. A positive result +S9 is expected.
Ames Test (TA100) Fold Increase (max)[Insert Value][Insert Value]Indicates potential for base-pair substitution mutations. A positive result +S9 is expected.
In Vitro MNT Fold Increase (max)[Insert Value][Insert Value]Indicates potential for chromosomal damage (clastogenicity/aneugenicity).
Metabolic Stability t₁/₂ (min)N/A[Insert Value]Predicts metabolic clearance (e.g., >30 min suggests moderate to high stability).[22]
CYP3A4 Inhibition IC₅₀ (µM)N/A[Insert Value]Risk of DDI (e.g., <1 µM is strong, 1-10 µM is moderate).[14]
CYP2D6 Inhibition IC₅₀ (µM)N/A[Insert Value]Risk of DDI.

A positive finding in the genotoxicity assays, particularly a metabolically-activated positive result in both the Ames and MNT assays, would be a significant red flag, classifying the compound as a potential mutagen and carcinogen.[3] High metabolic instability might suggest a short in vivo half-life, while potent CYP inhibition flags a high risk for clinical drug-drug interactions. This integrated dataset provides a robust foundation for making informed decisions on the continued development or handling of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

References

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]

  • Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Available from: [Link]

  • Gryko, D., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available from: [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. NCI Hub. Available from: [Link]

  • Fornalska, M., et al. (2020). Micronucleus Assay: The State of Art, and Future Directions. PMC. Available from: [Link]

  • Ahmad, I., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Hindawi. Available from: [Link]

  • Wang, D., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. MDPI. Available from: [Link]

  • Kráľová, K., et al. (2025). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega. Available from: [Link]

  • Mohurle, P., et al. (2026). A Mini Review on Effect of Aniline on Liver and Spleen. ResearchGate. Available from: [Link]

  • Ali, S. (2023). Aniline induced Liver and Spleen Toxicity in experimental Albino rat. Indian Journal of Applied & Pure Biology. Available from: [Link]

  • Environment Canada, Health Canada. (1994). Aniline. Canada.ca. Available from: [Link]

  • Wills, J.W., et al. (2020). Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis. Available from: [Link]

  • Wang, Y., et al. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as well as Hepatotoxicity Evaluation. Environment & Health. Available from: [Link]

  • Mortelmans, K., & DeMarini, D. M. (2015). The Ames test: a methodological short review. Biblioteka Nauki. Available from: [Link]

  • El-Gindy, A., et al. (2026). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. RSC Advances. Available from: [Link]

  • IARC Working Group. (2021). Some Aromatic Amines and related Compounds. NCBI Bookshelf. Available from: [Link]

  • El-Gindy, A., et al. (2026). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. PMC. Available from: [Link]

  • Thielen, A., et al. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. PubMed. Available from: [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Błaszkewicz, M., et al. (1991). Genotoxicity of aniline derivatives in various short-term tests. PubMed. Available from: [Link]

  • BAuA. (2002). Aniline (CAS-NR.: 62-53-3) A) Genotoxicity: In vitro investigations: Studies in bacteria. Available from: [Link]

  • Fowler, P., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available from: [Link]

  • European Commission. (2004). Aniline. Available from: [Link]

  • Yoshimi, N., et al. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. PubMed. Available from: [Link]

  • Cosmetic Ingredient Review. (2017). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Available from: [Link]

  • Guengerich, F. P., et al. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. PMC. Available from: [Link]

  • de Oliveira, R., et al. (2021). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Available from: [Link]

  • Kim, D., et al. (2005). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. PubMed. Available from: [Link]

  • El-Gindy, A., et al. (2026). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. ResearchGate. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. Available from: [Link]

  • Guengerich, F. P. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. Available from: [Link]

  • Evotec. Cytochrome P450 Inhibition assay. Available from: [Link]

  • ATSDR. (1995). Toxicological Profile for Methylenedianiline. NCBI Bookshelf. Available from: [Link]

  • Flores-Alonso, M., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Bentham Science. Available from: [Link]

  • Sirenko, O., et al. (2019). In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. PMC. Available from: [Link]

  • Liu, Y., et al. (2026). Effect of Loganin on Cytochrome P450 Enzyme Activity In Vitro. ResearchGate. Available from: [Link]

  • MAK Commission. (2025). N‐Methylaniline. Publisso. Available from: [Link]

  • Appchem. 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline. Available from: [Link]

  • ATSDR. (1995). Toxicological Profile for methylenedianiline. Available from: [Link]

  • Castaneto, M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. Available from: [Link]

  • Glicksberg, A., & Kerrigan, S. (2021). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Science International. Available from: [Link]

  • Landsiedel, R., et al. (2025). P17-07 In vitro approaches for inhalation safety assessment of poorly soluble and insoluble materials. ResearchGate. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline: A Mechanistic Guide

Executive Summary In the development of advanced agrochemicals, dyes, and pharmaceutical intermediates, substituted anilines present unique stability challenges. The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced agrochemicals, dyes, and pharmaceutical intermediates, substituted anilines present unique stability challenges. The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4) features a highly functionalized architecture: an electron-rich aniline core, a meta-methyl group, and a bulky, branched para-alkoxy side chain. This whitepaper provides an in-depth analysis of its thermodynamic stability, primary degradation pathways, and the analytical methodologies required to profile its degradation kinetics. By understanding the causality behind its reactivity, researchers can design more robust formulations and synthetic workflows.

Molecular Architecture & Thermodynamic Profiling

The stability of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is governed by the interplay between its functional groups. The electron-donating properties of the para-alkoxy group significantly alter the electron density of the aromatic ring, directly impacting the molecule's oxidation potential.

Bond Dissociation Energies (BDE) and Reactive Hotspots

To predict degradation, we must evaluate the thermodynamic weak points of the molecule:

  • The N-H Bond (Amine): Kinetically, the primary amine is the most susceptible to oxidative attack. The unshared electron pair on the nitrogen atom interacts with the π -system of the benzene ring, weakening the N-H bond energy and facilitating Hydrogen Atom Transfer (HAT)[1].

  • The C-O Bond (Alkyl Aryl Ether): Aryl ether bonds possess high bond dissociation energies (BDE 314 kJ/mol), making them thermodynamically stable under ambient conditions[2]. However, the aliphatic C-O bond of the ether is weaker ( 218–289 kJ/mol) and is prone to cleavage under extreme thermal or catalytic stress[2].

  • The C-H Bonds (Aliphatic Side Chain): The tertiary carbon on the 4-methylpentan-2-yl group is a secondary hotspot for radical-mediated autoxidation.

Computed Physicochemical & Thermodynamic Data

The following table summarizes the key thermodynamic and physicochemical parameters that dictate the molecule's behavior in solution and solid-state.

PropertyEstimated ValueMechanistic Implication
Molecular Weight 207.31 g/mol Baseline for mass balance and LC-HRMS identification.
LogP (Lipophilicity) ~3.2High partitioning into organic phases; susceptible to auto-oxidation in lipidic excipients.
pKa (Conjugate Acid) ~4.8Protonation at pH < 4 stabilizes the amine against oxidation by tying up the lone pair.
BDE: Amine N-H ~360 kJ/molPrimary site for radical initiation and oxidative degradation.
BDE: Aryl C-O ~314 kJ/molHighly stable; requires aggressive hydrolysis or catalytic hydrogenolysis to cleave.
Half-Wave Oxidation Potential ( E1/2​ ) Low (vs. Aniline)The para-alkoxy group lowers E1/2​ , exponentially increasing the initial rate of oxidation.

Primary Degradation Pathways

The degradation of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is not a single-track process but a complex network of competing reactions driven by environmental stressors (light, heat, oxygen, pH).

Pathway A: Oxidative Degradation of the Aniline Core

The dominant degradation route is oxidative. Electron-donating substituents, such as the para-alkoxy group, lower the oxidation potential, making the molecule highly reactive toward reactive oxygen species (ROS)[3]. The primary oxidation step follows a Hydrogen Atom Transfer (HAT) mechanism, generating a transient, resonance-stabilized anilino radical[1].

Once formed, this radical undergoes several downstream reactions:

  • N-N Coupling: Dimerization of the radicals yields azo or hydrazo compounds (e.g., complex azobenzene derivatives), which often manifest as deep color changes (yellow/brown) in degraded samples[4].

  • Deep Oxidation: Further oxidation of the nitrogen center leads to nitroso and eventually nitro derivatives.

  • Ring Addition: Atmospheric oxidants like hydroperoxyl radicals ( HO2∙​ ) can facilitate ortho-addition to the aromatic ring, leading to hydroxylated degradation products[5].

Pathway B: Cleavage of the Alkyl Aryl Ether Linkage

While the aryl ether linkage is robust, prolonged exposure to strong acids, high temperatures, or specific transition metals can induce C-O bond cleavage. This pathway yields 4-amino-2-methylphenol and a volatile aliphatic fragment (e.g., 4-methylpentan-2-one or 4-methylpentan-2-ol). In forced degradation studies, tracking the formation of the phenolic degradant is critical for assessing hydrolytic stability.

Degradation Parent 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline (Parent Molecule) AnilinoRadical Anilino Radical (N-centered Transient) Parent->AnilinoRadical ROS / Oxidative Stress (HAT Mechanism) Phenol 4-Amino-2-methylphenol (Ether Cleavage) Parent->Phenol Acid/Catalytic C-O Cleavage Ketone 4-Methylpentan-2-one (Side-chain Loss) Parent->Ketone Oxidative C-O Cleavage Nitroso Nitroso/Nitro Derivative (Deep Oxidation) AnilinoRadical->Nitroso +O / -H AzoDimer Azo/Hydrazo Dimers (Radical Coupling) AnilinoRadical->AzoDimer N-N Coupling

Fig 1: Mechanistic degradation network of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

Experimental Workflows for Forced Degradation

To accurately profile the stability of this compound, researchers must employ self-validating experimental designs. The following protocol outlines a robust method for inducing and quantifying oxidative degradation.

Causality in Experimental Design

Why use a Fenton-like system ( H2​O2​ / Fe2+ )? Because standard H2​O2​ alone often exhibits a lag phase due to the high activation energy required for direct bimolecular reaction. The addition of a catalytic metal generates hydroxyl radicals ( ∙OH ), simulating the aggressive oxidative environments encountered during long-term storage or atmospheric exposure.

Protocol: Oxidative Stress Kinetics & Mass Balance

Objective: To determine the degradation kinetics and identify primary degradants under oxidative stress, ensuring a closed mass balance.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline in an inert solvent (e.g., HPLC-grade Acetonitrile/Water 50:50 v/v).

  • Self-Validation Check: Run a baseline UHPLC-UV injection to confirm >99% initial purity and establish the parent peak area.

Step 2: Stress Induction

  • Transfer 5.0 mL of the stock solution to a light-protected amber vial.

  • Add 0.5 mL of 3% H2​O2​ and 50 μ L of 0.1 mM FeSO4​ (Fenton reagent).

  • Incubate at 40°C under continuous stirring.

Step 3: Reaction Quenching (Critical Step)

  • At predefined time points (0, 1, 4, 8, 24 hours), extract 0.5 mL aliquots.

  • Causality: Immediately quench the reaction by adding 50 μ L of 100 mM Sodium Thiosulfate ( Na2​S2​O3​ ). Failing to quench will result in continued degradation inside the autosampler, skewing kinetic data.

Step 4: UHPLC-HRMS Analysis

  • Analyze the quenched samples using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Mass Balance Verification: Calculate the sum of the molar equivalents of the parent compound and all identified degradants. A mass balance <90% indicates the formation of insoluble polymeric networks (azo-polymers) or highly volatile fragments.

Workflow Prep Sample Preparation Stress Oxidative Stress (H2O2 / Fe2+) Prep->Stress Quench Quenching (Na2S2O3) Stress->Quench LCMS UHPLC-HRMS Analysis Quench->LCMS Data Mass Balance & Elucidation LCMS->Data

Fig 2: Self-validating analytical workflow for forced degradation profiling.

Predictive Stability and Formulation Strategies

Understanding the degradation pathways allows for targeted stabilization strategies during formulation or chemical synthesis:

  • pH Modulation: The oxidation of anilines is highly pH-dependent[4]. Formulating the compound at a slightly acidic pH (e.g., pH 3.5–4.0) protonates the primary amine ( NH3+​ ). This ties up the lone pair of electrons, drastically increasing the oxidation potential and shutting down the HAT mechanism.

  • Antioxidant Selection: Because the primary degradation route is radical-mediated, the inclusion of chain-breaking antioxidants (e.g., BHT or α -tocopherol) is highly effective. These excipients intercept the anilino radical before N-N coupling can occur.

  • Inert Processing: Given the susceptibility of the alkyl side chain and the amine to autoxidation, all synthetic isolation and formulation steps should be conducted under an argon or nitrogen blanket, minimizing dissolved oxygen in the solvent matrix.

By treating the molecule not just as a static structure, but as a dynamic system of thermodynamic vulnerabilities, researchers can accurately predict its shelf-life and engineer out its instabilities.

References

  • Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways. Polish Journal of Environmental Studies (2026). 4

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega (2021). 1

  • Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics. Environmental Science & Technology (ACS Publications). 3

  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A (ACS Publications, 2025). 5

  • Ni-Catalyzed Cleavage of Aryl Ethers in the Aqueous Phase. ACS Publications (2012). 2

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Application Note: Synthesis and Process Optimization of 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Synthetic Chemists, Process En...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary & Retrosynthetic Strategy

The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a sterically hindered, ether-linked aniline derivative that serves as a valuable building block in the development of advanced pharmaceuticals and agrochemicals. Synthesizing this molecule requires a chemoselective approach to construct the ether linkage without inducing elimination, followed by the mild reduction of the nitro precursor to avoid ether cleavage.

The optimal synthetic route is a two-step sequence:

  • O-Alkylation (Williamson Ether Synthesis): Coupling of 3-methyl-4-nitrophenol with 2-bromo-4-methylpentane.

  • Catalytic Hydrogenation: Reduction of the resulting nitro intermediate to the target aniline.

Workflow SM 3-Methyl-4-nitrophenol + 2-Bromo-4-methylpentane Step1 Williamson Etherification (K2CO3, DMF, 80°C) SM->Step1 Int Nitro Intermediate Step1->Int Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH, RT) Int->Step2 Product 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline Step2->Product

Figure 1: Two-step synthetic workflow for the target aniline derivative.

Mechanistic Insights & Causality

Step 1: Williamson Etherification Dynamics

The first step utilizes the classical Williamson ether synthesis [1]. The reaction involves the deprotonation of 3-methyl-4-nitrophenol to form a highly nucleophilic phenoxide ion.

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) because the phenol is sufficiently acidic, and a milder base minimizes side reactions.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent. Unlike protic solvents, DMF does not solvate the phenoxide anion heavily via hydrogen bonding, leaving it "naked" and highly reactive for the S_N2 attack.

  • Competing Pathways: Because 2-bromo-4-methylpentane is a secondary alkyl halide, it is highly susceptible to competing E2 elimination. To suppress elimination and favor S_N2 substitution, the reaction temperature is strictly controlled at 80°C.

Step 2: Chemoselective Catalytic Hydrogenation

The reduction of the nitroarene intermediate to an aniline is achieved via catalytic hydrogenation [2].

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is utilized. It provides a high surface area for hydrogen gas adsorption and activation.

  • Pathway Causality: The reduction follows a stepwise mechanism originally proposed by Haber, proceeding through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before yielding the primary amine [3].

  • Reaction Conditions: The reaction is run at room temperature under mild H₂ pressure (1 atm). Harsher conditions or Lewis acid catalysts are avoided to prevent the reductive cleavage of the newly formed secondary ether bond.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +H2, -H2O

Figure 2: Stepwise reduction pathway of nitroarenes to anilines.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting within a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Protocol A: Synthesis of 3-Methyl-4-[(4-methylpentan-2-yl)oxy]nitrobenzene
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Add 3-methyl-4-nitrophenol (15.3 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol) to 150 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (indicated by a deep yellow/orange color shift).

  • Alkylation: Slowly add 2-bromo-4-methylpentane (19.8 g, 120 mmol) dropwise via an addition funnel over 15 minutes.

  • Heating: Heat the reaction mixture to 80°C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting phenol is consumed (typically 8-12 hours).

  • Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with 5% NaOH solution (2 x 100 mL) to remove unreacted phenol, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the nitro intermediate as a viscous oil.

Protocol B: Reduction to 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline
  • Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve the nitro intermediate (approx. 20 g, 84 mmol) in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (2.0 g, 10 wt%). Safety: Pd/C is pyrophoric when dry; add it to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (approx. 1 atm) and stir vigorously at room temperature for 6 hours.

  • Monitoring: Confirm reaction completion via LC-MS or TLC (disappearance of the yellow nitro compound and emergence of the highly polar, UV-active aniline spot).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target aniline.

Quantitative Data & Expected Yields

The following table summarizes the optimized reaction parameters and expected analytical yields for the established protocols.

ParameterStep 1: EtherificationStep 2: Hydrogenation
Scale (Starting Material) 100 mmol (15.3 g)84 mmol (~20.0 g)
Limiting Reagent 3-Methyl-4-nitrophenolNitro Intermediate
Equivalents of Reagent 1.2 eq (Alkyl bromide)Excess (H₂ gas)
Temperature 80°C20-25°C (Room Temp)
Reaction Time 8 - 12 hours6 hours
Expected Isolated Yield 80 - 85%90 - 95%
Target Mass [M+H]+ m/z 238.14m/z 208.17

References

  • Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Retrieved April 9, 2026, from[Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. Retrieved April 9, 2026, from[Link]

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications (RSC Publishing). Retrieved April 9, 2026, from[Link]

Application

Application Note: Chemoselective Catalytic Hydrogenation of Nitro Precursors to 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Introduction & Mechanistic Rationale The synthesis of highly functionalized anilines is a cornerstone of modern pharmaceutical, agrochemical, and fine chemical development. The target molecule, 3-methyl-4-[(4-methylpenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized anilines is a cornerstone of modern pharmaceutical, agrochemical, and fine chemical development. The target molecule, 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline , features a bulky, branched secondary alkyl ether linkage alongside an ortho-methyl group (relative to the ether oxygen). The selective reduction of its nitro precursor—3-methyl-4-[(4-methylpentan-2-yl)oxy]nitrobenzene —requires precise catalytic control to ensure complete reduction of the nitro group without inducing ether cleavage (hydrogenolysis) or over-reduction of the aromatic ring.

Catalytic hydrogenation of nitroarenes over palladium on carbon (Pd/C) is a highly efficient, atom-economical process that generates water as the sole byproduct. As established in recent pedagogical and mechanistic reviews , the reaction proceeds via a stepwise surface mechanism. Initially, the nitro group adsorbs onto the palladium surface and is reduced to a nitroso intermediate. Subsequent rapid hydrogenation yields an N-phenylhydroxylamine species, which undergoes final reduction and N–O bond cleavage to form the target aniline .

Mechanism A Nitroarene (Ar-NO₂) B Nitrosoarene (Ar-NO) A->B + H₂, - H₂O C N-Phenylhydroxylamine (Ar-NHOH) B->C + H₂ D Target Aniline (Ar-NH₂) C->D + H₂, - H₂O

Stepwise mechanistic pathway of nitroarene catalytic hydrogenation to aniline.

Experimental Design & Causality

To achieve >99% chemoselectivity and high turnover frequencies, the reaction parameters must be carefully calibrated based on the substrate's unique physicochemical properties:

  • Catalyst Selection: 5% Palladium on Carbon (Pd/C) is selected over Raney Nickel or Platinum oxide. Pd/C provides exceptional activity at ambient temperatures for nitro group reduction while leaving aliphatic ethers completely intact . The bulky 4-methylpentan-2-yl group sterically shields the ether oxygen, further preventing unwanted coordination to the metal surface.

  • Solvent Dynamics: Ethanol (EtOH) is the optimal solvent. The branched alkyl chain renders the precursor highly lipophilic. Ethanol provides an ideal balance: it fully solubilizes the starting material at room temperature, while its protic nature facilitates the proton-coupled electron transfer (PCET) steps required during the reduction of the polar hydroxylamine intermediate.

  • Self-Validating Endpoint: The protocol is engineered to be self-validating through closed-system volumetric hydrogen monitoring. The stoichiometric requirement is exactly 3.0 molar equivalents of H₂ per mole of nitroarene. By tracking gas consumption, the operator quantitatively validates reaction completion in real-time, eliminating the need for premature reactor sampling and minimizing oxygen exposure risks.

Quantitative Data & Optimization

The following table summarizes the optimization of catalyst loading and solvent selection. The data demonstrates that 0.5 mol% Pd in Ethanol provides the optimal balance of rapid kinetics and perfect chemoselectivity.

EntryCatalyst Loading (mol% Pd)SolventPressure (atm)Time (h)Conversion (%)Selectivity (%)
10.1EtOH1.012.085.2>99.9
2 0.5 EtOH 1.0 4.0 >99.9 >99.9
31.0EtOH1.02.5>99.9>99.9
40.5EtOAc1.06.594.8>99.9
50.5MeOH1.04.0>99.998.5*

*Note: Trace impurities observed in MeOH are attributed to solvent-induced side reactions with the highly reactive nitroso intermediate. EtOAc (Entry 4) exhibits slower kinetics due to the lack of protic stabilization.

Experimental Workflow & Protocol

Workflow S1 1. Preparation Dissolve 3-methyl-4-[(4-methylpentan-2-yl)oxy]nitrobenzene in absolute EtOH S2 2. Catalyst Loading Add 5% Pd/C (0.5 mol% Pd) under Argon atmosphere S1->S2 S3 3. Hydrogenation Purge with H₂, stir at 25-30 °C Monitor volumetric H₂ uptake S2->S3 S4 4. Filtration Filter through Celite pad to remove Pd/C catalyst S3->S4 S5 5. Isolation Evaporate solvent to yield 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline S4->S5

Experimental workflow for the catalytic hydrogenation and isolation of the target aniline.

Step-by-Step Methodology

Safety Precaution: Dry Pd/C is highly pyrophoric. Always handle under an inert atmosphere (Argon or Nitrogen) and never add dry catalyst to a vessel containing solvent vapors in the presence of oxygen.

Step 1: Reactor Preparation

  • To a clean, dry 500 mL hydrogenation vessel equipped with a magnetic stir bar, add 50.0 mmol (approx. 12.5 g) of 3-methyl-4-[(4-methylpentan-2-yl)oxy]nitrobenzene.

  • Add 150 mL of absolute ethanol. Stir at 300 rpm until the lipophilic precursor is completely dissolved.

Step 2: Catalyst Loading (Inert Atmosphere)

  • Purge the vessel with Argon for 5 minutes.

  • Carefully add 530 mg of 5% Pd/C (equivalent to 0.25 mmol Pd, 0.5 mol% loading).

  • Causality Check: Adding the catalyst after the substrate is dissolved prevents the localized exothermic adsorption of the neat nitro compound onto the dry catalyst, which can cause spontaneous ignition.

Step 3: Hydrogenation & Volumetric Monitoring

  • Seal the reactor and connect it to a calibrated hydrogen gas burette or a pressure-monitored manifold.

  • Perform three vacuum/H₂ purge cycles to replace the Argon with Hydrogen.

  • Pressurize the system to 1.0 atm of H₂ and increase the stirring rate to 800 rpm to eliminate mass transfer limitations at the gas-liquid interface.

  • Self-Validating Step: Monitor the volumetric H₂ uptake. The reaction is highly exothermic initially; maintain the temperature between 25–30 °C using a water bath. The theoretical H₂ consumption is 150 mmol (approx. 3.67 L at 25 °C, 1 atm).

  • The reaction is deemed complete when H₂ uptake ceases completely (typically around 4 hours).

Step 4: Catalyst Filtration

  • Purge the reactor thoroughly with Argon to remove all residual H₂.

  • Prepare a 2-inch pad of Celite® 545 in a sintered glass funnel. Wet the pad with ethanol.

  • Filter the reaction mixture through the Celite pad under vacuum. Wash the reactor and the filter cake with an additional 50 mL of ethanol.

  • Causality Check: The Celite pad safely traps the nanoscale Pd/C particles, preventing catalyst bleed into the final product which could cause downstream oxidation or degradation.

Step 5: Product Isolation

  • Transfer the pale yellow filtrate to a rotary evaporator.

  • Concentrate under reduced pressure (40 °C, 50 mbar) to remove the ethanol and the stoichiometric water generated during the reaction.

  • The resulting product is 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, obtained as a viscous, high-purity oil (>99% yield). It can be used directly in subsequent synthetic steps or stored under Argon at 4 °C to prevent oxidative darkening.

References

  • "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." (2023). Journal of Chemical Education.[Link] [1]

  • Liu, G., Chen, C., & Chen, J. (2023). "Catalytic and Electrocatalytic Hydrogenation of Nitroarenes." The Journal of Physical Chemistry C.[Link][2]

  • Yang, H., Cui, X., Deng, Y. F., & Shi, F. (2013). "Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction Conditions." ChemCatChem.[Link][3]

Method

Application Note: Utilizing 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline as a Strategic Building Block in Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Rationale The design of small-molecule kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Structural Rationale

The design of small-molecule kinase inhibitors frequently relies on the strategic incorporation of functionalized anilines to achieve optimal target binding, kinome selectivity, and desirable pharmacokinetic profiles[1]. 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4) is a highly specialized building block that offers unique structural advantages for medicinal chemistry campaigns, particularly in the synthesis of Type II kinase inhibitors and allosteric modulators.

Causality in Structural Design: Why Use This Specific Building Block?
  • Hydrophobic Pocket Targeting: The highly branched 4-methylpentan-2-yloxy side chain provides significant steric bulk and lipophilicity. In the context of the kinase ATP-binding site, this lipophilic tail is perfectly suited to project into the deep hydrophobic back-pocket exposed during the "DFG-out" conformation[1].

  • Conformational Locking: The presence of the 3-methyl group adjacent to the ether linkage is not merely decorative. This ortho-substitution restricts the dihedral angle of the alkoxy group, locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the target kinase, often resulting in a 10- to 100-fold increase in binding affinity compared to unmethylated analogues.

  • Metabolic Stability: Unsubstituted anilines are notorious for forming reactive metabolites (e.g., quinone imines) that lead to idiosyncratic drug toxicity[2]. The electron-donating alkoxy group and the sterically hindering methyl group help modulate the oxidation potential of the aromatic ring, mitigating some of these toxicological liabilities[2].

Mechanistic Role in Kinase Inhibition

When integrated into a larger scaffold, the primary amine of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is typically converted into a urea linkage or an aminopyrimidine hinge-binding motif.

In Type II inhibitors (such as Sorafenib or Lenvatinib analogues), the urea moiety acts as a critical hydrogen-bond donor/acceptor pair with the catalytic glutamate and the DFG aspartate of the kinase[3]. The alkoxyaniline portion then acts as the "tail" that anchors the molecule in the inactive kinase conformation.

Pathway A 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline B Urea Linkage Formation A->B C Hinge-Binding Motif Addition B->C D Type II Kinase Inhibitor C->D E Binds DFG-out Conformation D->E H-Bonding F Hydrophobic Pocket Occupation D->F Lipophilic Tail

Workflow of designing Type II kinase inhibitors using the alkoxyaniline building block.

Quantitative Data & Reagent Selection

To ensure high-yielding integrations of this building block, the choice of coupling reagents is critical. The synthesis of asymmetric diaryl ureas can be plagued by the formation of symmetrical urea byproducts if the reactivity is not carefully controlled[4].

Table 1: Physicochemical Properties of the Building Block[5]
PropertyValueMedicinal Chemistry Significance
CAS Number 1094646-62-4Unique identifier for procurement.
Molecular Formula C13H21NO-
Molecular Weight 207.31 g/mol Low MW allows room for complex hinge-binding motifs while staying within Lipinski's Rule of 5.
H-Bond Donors 1 (-NH2)Essential for urea/amide formation.
LogP (Estimated) ~3.5High lipophilicity drives hydrophobic pocket interactions.
Table 2: Comparative Yields for Asymmetric Urea Formation[4]
Activation MethodReagentAverage YieldByproduct RiskRecommendation
Direct Isocyanate Aryl Isocyanate85 - 92%LowBest if the target isocyanate is commercially available and stable.
CDI Activation 1,1'-Carbonyldiimidazole80 - 90%Very LowPreferred. Mild conditions; excellent for complex, non-commercial amines.
Triphosgene Bis(trichloromethyl) carbonate60 - 75%High (Symmetrical Ureas)Avoid unless strict stoichiometric control and slow addition are possible.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explained to allow researchers to troubleshoot effectively.

Protocol 1: Synthesis of Asymmetric Diaryl Ureas via CDI Activation

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to convert 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline into an active intermediate, followed by coupling with a secondary arylamine[4].

Reagents & Materials:

  • 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Target Arylamine (Hinge-binding motif) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Methodology:

  • Preparation of the Active Intermediate: Dissolve 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Moisture will rapidly hydrolyze CDI into imidazole and CO2, killing the reaction.

  • CDI Addition: Add CDI (1.2 eq) in one portion at room temperature. Stir the reaction mixture for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. Do not rely solely on TLC, as the resulting imidazole-1-carboxamide intermediate often co-elutes with the starting aniline. Look for the mass shift corresponding to the addition of the carbonyl-imidazole group.

  • Amine Coupling: Once the starting material is fully consumed, add the Target Arylamine (1.0 eq) and DIPEA (2.0 eq) directly to the reaction flask.

    • Causality: DIPEA is added to neutralize any acidic byproducts and increase the nucleophilicity of the incoming arylamine, driving the reaction forward.

  • Heating (If Required): If the Target Arylamine is electronically deactivated (e.g., contains electron-withdrawing groups), heat the mixture to 40°C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The NH4Cl wash effectively removes the highly water-soluble imidazole byproducts generated during both steps of the CDI coupling.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure asymmetric diaryl urea.

Workflow Step1 Aniline Precursor (CAS 1094646-62-4) Step2 Activation with CDI (CH2Cl2, RT) Step1->Step2 Step3 Intermediate: Imidazole-1-carboxamide Step2->Step3 Step4 Addition of 2nd Arylamine (Heat) Step3->Step4 Step5 Asymmetric Diaryl Urea Step4->Step5

Step-by-step synthetic sequence for asymmetric diaryl urea formation using CDI.
Protocol 2: SNAr Coupling for Aminopyrimidine Derivatives

For targets requiring an aminopyrimidine linkage (common in LRRK2 and CDK inhibitors), a Nucleophilic Aromatic Substitution (SNAr) is preferred[1].

Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwave vial, combine 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (1.1 eq) and the desired 2-chloropyrimidine derivative (1.0 eq) in 1,4-dioxane or n-butanol.

  • Catalyst Addition: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Causality: The acid catalyst protonates the nitrogen atoms of the pyrimidine ring. This drastically lowers the LUMO of the pyrimidine, increasing the electrophilicity of the C2 position and facilitating the attack by the sterically hindered aniline.

  • Thermal Activation: Heat the reaction mixture to 110°C for 12–16 hours (or 150°C for 30 minutes via microwave irradiation).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO3 to neutralize the acid catalyst. Dry, concentrate, and purify via reverse-phase preparative HPLC to isolate the target kinase inhibitor.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor . National Institutes of Health (PMC). Available at:[Link]

  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer . Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity . Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

Application

Application Note: Regioselective Electrophilic Aromatic Substitution of 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Executive Summary Electrophilic aromatic substitution (EAS) of highly activated, poly-substituted anilines presents a complex regiochemical puzzle. The substrate, 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline , features t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electrophilic aromatic substitution (EAS) of highly activated, poly-substituted anilines presents a complex regiochemical puzzle. The substrate, 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline , features three distinct substituents on the benzene ring: a strongly activating primary amine ( −NH2​ ), a weakly activating methyl group ( −CH3​ ), and a strongly activating, sterically bulky alkoxy ether ( −OR ). Direct EAS on the unprotected amine typically results in oxidative degradation, poly-halogenation, or tarry byproducts[1]. Therefore, a robust protection-substitution-deprotection workflow is mandatory to achieve high yields and strict regiocontrol[2].

This application note details the mechanistic causality, predictive analytics, and self-validating experimental protocols for the regioselective monobromination and nitration of this complex pharmaceutical intermediate.

Mechanistic Causality & Regioselectivity Analysis

To achieve predictable monobromination or nitration, the highly activating −NH2​ group must first be moderated by conversion into an acetamide ( −NHAc )[1]. Upon acetylation, the regiochemical outcome is dictated by a synergistic interplay of electronic directing effects and steric shielding.

Electronic Directing Effects
  • The −NHAc Group (C1): A moderate ortho/para director. With the para position (C4) blocked, it directs electrophiles to the ortho positions (C2 and C6).

  • The −OR Group (C4): A strong ortho/para director. With its para position (C1) blocked, it directs to C3 (blocked) and C5.

  • The −CH3​ Group (C3): A weak ortho/para director, directing to C2 and C6.

Empirical data on analogous p-alkoxyacetanilides demonstrates that the −NHAc group exerts dominant regiocontrol over the −OR group during EAS reactions, funneling the electrophile ortho to the nitrogen[3],[4].

Steric Shielding Dynamics

Between the two available ortho positions (C2 and C6) dictated by the −NHAc group, steric factors determine the final substitution site:

  • Position C2 is flanked by the −NHAc group at C1 and the −CH3​ group at C3, creating a highly congested steric environment.

  • Position C5 is heavily shielded by the bulky, branched 4-methylpentan-2-yl ether chain at C4.

  • Position C6 is flanked only by the −NHAc group and a small hydrogen atom at C5, making it the most sterically accessible site.

G A Starting Aniline (Positions 2, 5, 6 open) B N-Acetylation (Ac2O, DCM) A->B Step 1 C Protected Acetanilide (Directing: C2, C6) B->C D C6-Substitution (Sterically Favored) C->D Major Pathway (>95%) E C2-Substitution (Sterically Hindered) C->E Minor Pathway (<5%)

Caption: Regioselectivity pathways for EAS on the protected aniline derivative.

Table 1: Directing Group Analysis for the Protected Acetanilide
SubstituentRing PositionElectronic Directing EffectAvailable Target PositionsSteric Environment
−NHAc C1Moderate ortho/paraC2, C6N/A
−CH3​ C3Weak ortho/paraC2, C6N/A
−OR (Bulky) C4Strong ortho/paraC5N/A
Target: C2 C2Directed by C1, C3-Highly Hindered (Flanked by C1, C3)
Target: C5 C5Directed by C4-Hindered (Shielded by bulky C4 ether)
Target: C6 C6Directed by C1, C3-Accessible (Flanked by C1, C5-H)

Analytical Self-Validation Strategy

To ensure trustworthiness in the synthetic output, a self-validating analytical checkpoint must be established before deprotection.

NMR Diagnostic Signatures: The 1H NMR splitting pattern of the aromatic protons provides absolute confirmation of regiochemistry.

  • If C6-Substitution occurs (Expected): The remaining protons at C2 and C5 are para to one another. They will appear as two distinct singlets in the aromatic region.

  • If C5-Substitution occurs (Alternative): The C2 and C6 protons are meta to one another, appearing as two doublets with a small coupling constant ( J≈2−3 Hz).

  • If C2-Substitution occurs (Alternative): The C5 and C6 protons are ortho to one another, appearing as two doublets with a large coupling constant ( J≈8 Hz).

Experimental Protocols

Workflow Step1 1. Protection Ac2O, DCM, RT QC1 QC 1: TLC Ninhydrin negative Step1->QC1 Step2 2. EAS Reaction NBS (Br) or HNO3 (NO2) QC1->Step2 QC2 QC 2: 1H NMR Two para-singlets Step2->QC2 Step3 3. Deprotection 6M HCl, EtOH, Reflux QC2->Step3 QC3 QC 3: LC-MS Target Mass Confirmed Step3->QC3 Final Final Product Isolated & Purified QC3->Final

Caption: Step-by-step EAS experimental workflow with integrated QC checkpoints.

Protocol A: Amine Protection (Acetylation)
  • Reaction: Dissolve 10.0 mmol of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline in 30 mL of anhydrous Dichloromethane (DCM).

  • Addition: Add 12.0 mmol (1.2 eq) of Acetic Anhydride dropwise at room temperature.

  • Agitation: Stir the mixture for 2 hours.

  • QC Checkpoint: Perform TLC. Stain with Ninhydrin and heat. The disappearance of the purple spot confirms complete consumption of the primary amine.

  • Workup: Wash the organic layer with saturated NaHCO3​ (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the protected acetanilide.

Protocol B: Regioselective Bromination

Note: N-Bromosuccinimide (NBS) is utilized instead of liquid bromine to provide a mild, controlled source of electrophilic bromine, preventing oxidative cleavage of the bulky ether and avoiding polybromination[5],[2].

  • Reaction: Dissolve 5.0 mmol of the protected acetanilide in 15 mL of Acetonitrile. Cool to 0 °C in an ice bath.

  • Addition: Add 5.25 mmol (1.05 eq) of NBS portion-wise over 15 minutes.

  • Agitation: Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • QC Checkpoint: Analyze via LC-MS. Look for the characteristic 1:1 isotopic pattern of the M+ and M+2 peaks indicating mono-bromination.

  • Workup: Quench with 10 mL of 10% aqueous Sodium Thiosulfate. Extract with Ethyl Acetate (3 x 15 mL). Dry and concentrate.

Protocol C: Regioselective Nitration

Note: Direct nitration of ortho-substituted aromatic amines requires strict temperature control to prevent over-oxidation[6],[4].

  • Reaction: Dissolve 5.0 mmol of the protected acetanilide in 10 mL of glacial acetic acid. Cool to 0-5 °C.

  • Addition: Slowly add a pre-cooled mixture of 61% HNO3​ (1.1 eq) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Agitation: Stir at 25-30 °C for 1.5 hours[4].

  • Workup: Pour the mixture over 50 g of crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol D: Deprotection (Hydrolysis)
  • Reaction: Suspend the substituted acetamide (from Protocol B or C) in 20 mL of Ethanol.

  • Addition: Add 10 mL of 6M aqueous HCl.

  • Agitation: Reflux the mixture for 4-6 hours.

  • QC Checkpoint: Perform TLC. The re-emergence of a Ninhydrin-positive spot indicates successful deprotection. 1H NMR should show the loss of the acetyl methyl singlet ( ∼2.1 ppm).

  • Workup: Cool to room temperature, neutralize to pH 8 with 2M NaOH, and extract with Ethyl Acetate. Purify via recrystallization or silica gel chromatography.

Table 2: Summary of EAS Reaction Conditions and Outcomes
Reaction StepPrimary ReagentsTempTimeExpected YieldKey QC Metric
Protection Acetic Anhydride, DCMRT2h>95%Ninhydrin negative
Bromination NBS, Acetonitrile0 °C RT1h80-85%1:1 Isotope pattern (LC-MS)
Nitration 61% HNO3​ , Acetic Acid0-30 °C2h70-75% M+45 mass shift (LC-MS)
Deprotection 6M HCl, EthanolReflux4-6h85-90%Loss of acetyl singlet (NMR)

References

  • Benchchem - comparative study of different brominating agents for aniline derivatives.
  • Source: byjus.
  • Source: manac-inc.co.
  • Source: google.
  • Source: chembk.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks in the synthesis of 3-methyl-4-[(4-methylpentan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks in the synthesis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline .

Synthesizing this target requires a two-step sequence starting from 2-methyl-4-nitrophenol: an O-alkylation (etherification) followed by a nitro reduction. Because the alkyl chain contains a sterically hindered secondary carbon, standard etherification protocols often fail catastrophically. This guide dissects the causality behind these failures and provides validated, high-yield alternatives.

Synthetic Workflow & Diagnostic Dashboard

To establish a baseline, we must first map the chemical logic. The diagram below illustrates the competing pathways in the O-alkylation step and the subsequent reduction workflow.

SynthesisWorkflow SM 2-Methyl-4-nitrophenol (Starting Material) Will Williamson Ether Synthesis (2-halo-4-methylpentane) SM->Will Base Mits Mitsunobu Reaction (4-methylpentan-2-ol) SM->Mits PPh3, DIAD E2 E2 Elimination (Alkene Byproducts) Will->E2 Major Pathway (Steric Hindrance) Int 2-Methyl-4-[(4-methylpentan-2-yl)oxy]-1-nitrobenzene (Intermediate) Will->Int Minor Pathway Mits->Int High Yield SN2 Red Nitro Reduction (Pd/C, N2H4 or H2) Int->Red Prod 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline (Target Product) Red->Prod Quantitative Yield

Synthetic workflow comparing O-alkylation pathways and nitro reduction to the target aniline.

Quantitative Yield Comparison

The table below summarizes the expected outcomes when applying different methodologies to this specific sterically hindered substrate.

Reaction StepMethodologyReagentsAverage YieldPrimary Byproduct / Issue
O-Alkylation Williamson Synthesis2-bromo-4-methylpentane, K₂CO₃15 - 25%Alkenes (E2 Elimination)
O-Alkylation Mitsunobu Reaction4-methylpentan-2-ol, PPh₃, DIAD75 - 85%Triphenylphosphine oxide (TPPO)
Nitro Reduction Direct HydrogenationH₂ (1 atm), 10% Pd/C, MeOH40 - 60%Stalled reaction (Catalyst Poisoning)
Nitro Reduction Transfer HydrogenationN₂H₄·H₂O, 10% Pd/C, MeOH90 - 98%None (N₂ gas evolved)
Deep-Dive Troubleshooting (FAQs)
Q1: I am reacting 2-methyl-4-nitrophenol with 2-bromo-4-methylpentane and potassium carbonate, but my yields are below 20%. GC-MS shows a large amount of alkene byproducts. Why?

A: This is a fundamental limitation of the Williamson ether synthesis when applied to secondary alkyl halides. You are reacting a phenoxide (which acts as both a nucleophile and a strong base) with 2-bromo-4-methylpentane (a sterically hindered secondary halide). In the transition state, the steric bulk of the secondary carbon raises the activation energy for the bimolecular nucleophilic substitution ( SN​2 ) pathway[1]. Consequently, the basic phenoxide abstracts a beta-proton instead, causing the bimolecular elimination ( E2 ) pathway to dominate[2]. This results in the formation of 4-methylpent-1-ene and 4-methylpent-2-ene rather than your desired ether[3].

Resolution: Abandon the Williamson route for this substrate. You must switch to a methodology that activates the oxygen without relying on a strong base, such as the Mitsunobu reaction.

Q2: I switched to the Mitsunobu reaction using 4-methylpentan-2-ol, PPh₃, and DEAD. The reaction works, but separating the product from Triphenylphosphine Oxide (TPPO) is destroying my isolated yield. How can I fix this?

A: The Mitsunobu reaction is highly effective for secondary alcohols because it activates the alcohol as an excellent leaving group (an alkoxyphosphonium ion) while maintaining mildly acidic conditions, allowing the weakly nucleophilic phenol to proceed via a clean SN​2 inversion without triggering E2 elimination[4],[5]. However, TPPO is notoriously difficult to separate from non-polar ethers via standard silica gel chromatography.

Resolution:

  • Switch DEAD to DIAD: Diisopropyl azodicarboxylate (DIAD) generates a hydrazine byproduct that is easier to crash out of solution than DEAD.

  • Cold Trituration: Before chromatography, concentrate the crude mixture, resuspend it in cold diethyl ether/hexanes (1:1), and cool to 0°C. The bulk of the TPPO will precipitate as a white solid and can be filtered off, drastically improving your column chromatography recovery.

Q3: The O-alkylation was successful, but my Pd/C catalytic hydrogenation to reduce the nitro group is stalling at 50% conversion. What is poisoning the catalyst?

A: Catalytic hydrogenation with palladium on carbon (Pd/C) is the industry standard for nitro reductions[6],[7]. However, if you utilized the Mitsunobu reaction in Step 1, trace amounts of unpurified phosphorus byproducts (like TPPO or unreacted phosphines) act as potent Lewis bases. These strongly coordinate to the palladium surface, blocking the active sites and stalling the reduction.

Resolution: Switch to Catalytic Transfer Hydrogenation using Hydrazine Hydrate ( N2​H4​⋅H2​O ) and Pd/C. Hydrazine is a powerful hydrogen donor that coordinates directly to the Pd surface, decomposing to generate active metal-hydride species locally. This process easily overcomes mild catalyst poisoning and rapidly reduces nitroarenes to anilines in excellent yields[8].

Troubleshooting Start Yield Optimization Q1 Alkene Byproducts? Start->Q1 Q2 Reduction Stalled? Start->Q2 Sol1 Switch to Mitsunobu (Avoid E2) Q1->Sol1 Yes Sol2 Use Hydrazine Hydrate (Overcome Poisoning) Q2->Sol2 Yes

Decision tree for diagnosing and resolving primary yield bottlenecks in the synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility at the bench.

Protocol A: Mitsunobu O-Alkylation

Objective: Synthesis of 2-methyl-4-[(4-methylpentan-2-yl)oxy]-1-nitrobenzene.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2-methyl-4-nitrophenol (1.0 equiv), 4-methylpentan-2-ol (1.2 equiv), and triphenylphosphine ( PPh3​ , 1.3 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear yellow-orange solution upon the addition of DIAD.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the bright yellow nitrophenol spot ( Rf​≈0.3 ) and the appearance of a new, less polar UV-active spot ( Rf​≈0.6 ).

  • Workup: Concentrate the THF in vacuo. Resuspend the crude oil in cold Hexanes/Diethyl Ether (1:1) and let sit at 0°C for 1 hour. Filter the precipitated white solid (TPPO) through a Celite pad.

  • Purification: Concentrate the filtrate and purify via flash chromatography to afford the intermediate ether.

Protocol B: Nitro Reduction via Transfer Hydrogenation

Objective: Synthesis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

  • Setup: Dissolve the purified 2-methyl-4-[(4-methylpentan-2-yl)oxy]-1-nitrobenzene (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Reduction: Slowly add Hydrazine Hydrate ( N2​H4​⋅H2​O , 5.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: The addition of hydrazine will cause immediate, vigorous effervescence (evolution of N2​ gas). The reaction is self-indicating; when gas evolution ceases (typically 1-2 hours), the reduction is complete.

  • Monitoring: Confirm completion via TLC. The final aniline product will stain strongly positive (brown/orange) when developed with a Ninhydrin stain.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the target aniline quantitatively.

References
  • The Williamson Ether Synthesis - Master Organic Chemistry.1

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. 2

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. 3

  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide - ACS Publications. 4

  • Mitsunobu Reaction - Organic Chemistry Portal. 5

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water - ACS Publications. 6

  • Nitro Reduction - Common Conditions - Common Organic Chemistry. 7

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. 8

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, formulation strategies, and field-validated experimental protocols for resolving the low aqueous solubility of 3-methyl-4-[(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, formulation strategies, and field-validated experimental protocols for resolving the low aqueous solubility of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline during drug development and in vitro screening.

Physicochemical Profiling

Understanding the structural causality behind your compound's behavior is the first step in troubleshooting. Below is the physicochemical profile of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

PropertyValue/EstimateMechanistic Implication
Molecular Weight ~207.3 g/mol Small molecule, generally favorable for membrane permeability, but its high lipophilicity dominates its solvation thermodynamics.
pKa (Aniline amine) ~4.6The compound is a weak base[1][2]. It will be protonated and soluble at low pH (< 3.0), but neutral and highly insoluble at physiological pH (7.4).
LogP (Estimated) > 3.5The bulky, branched 4-methylpentan-2-yl ether chain severely drives hydrophobic aggregation, limiting aqueous solvation.
Aqueous Solubility < 10 µg/mL (pH 7.4)Requires advanced formulation (e.g., solid dispersions, cyclodextrins) for reliable in vitro/in vivo dosing.
Troubleshooting FAQs

Q1: Why does 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline crash out of solution when I dilute my DMSO stock into PBS (pH 7.4)? A1: This phenomenon is driven by the molecule's distinct structural domains. While the parent aniline core has a moderate aqueous solubility of ~36 g/L[2], the addition of the highly lipophilic 4-methylpentan-2-yl ether chain drastically increases the molecule's LogP. At pH 7.4, the weakly basic aniline nitrogen (pKa ~4.6) remains unprotonated[1]. Consequently, the molecule lacks sufficient polarity to overcome the hydrophobic effect induced by the branched alkyl tail. When the DMSO solvation sphere is replaced by water, rapid nucleation and precipitation occur, often observed as turbidity.

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, but with strict caveats. Lowering the pH to < 3.0 will protonate the aniline amine, forming an anilinium salt[1]. This significantly enhances solubility through ion-dipole interactions with water. However, if your downstream application (e.g., cell-based assays or enzymatic screens) requires physiological pH (7.4), the compound will immediately precipitate upon neutralization. Therefore, pH adjustment is only a viable standalone solution for gastric-simulated dissolution studies or acid-stable analytical workflows.

Q3: What formulation strategies do you recommend for maintaining solubility at physiological pH? A3: For in vitro assays, we recommend preparing Solid Dispersions or utilizing inclusion complexes. Solid dispersions, where the hydrophobic drug is dispersed in a hydrophilic polymer matrix (like PEG or PVP), significantly enhance the dissolution rate and apparent solubility by reducing particle size and improving wettability. Alternatively, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the bulky 4-methylpentan-2-yl chain within its hydrophobic cavity, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[3].

Self-Validating Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

To empirically determine the precipitation threshold of your formulations, kinetic solubility assays using nephelometry (light scattering) are the industry standard[4].

  • Step 1: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Step 2: Perform a 2-fold serial dilution of the stock in a 96-well plate using pure DMSO to create a concentration gradient.

  • Step 3: Transfer 2 µL from each DMSO dilution into a new 96-well plate containing 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cosolvent-induced artifacts[4].

  • Step 4: Incubate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature to allow for equilibrium of the kinetic precipitate.

  • Step 5: Read the plate using a nephelometer. The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in scattered light (turbidity) is detected compared to the buffer blank[4][5].

Protocol 2: Preparation of a Polymeric Solid Dispersion (Solvent Evaporation Method)

This self-validating protocol ensures the compound remains amorphous and soluble upon aqueous introduction, overcoming the limitations of the crystalline free base.

  • Step 1: Dissolve 10 mg of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline and 40 mg of Polyvinylpyrrolidone (PVP K30) in 5 mL of a volatile organic solvent (e.g., methanol or ethanol).

  • Step 2: Sonicate the mixture for 10 minutes to ensure complete co-solvation of both the drug and the polymer matrix.

  • Step 3: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid removal of solvent forces the drug to co-precipitate within the polymer matrix, preventing crystallization.

  • Step 4: Desiccate the resulting thin film under vacuum overnight to remove residual solvent.

  • Step 5: Scrape and mill the solid dispersion into a fine powder.

  • Step 6 (Validation): Validate the formulation by dissolving a mass equivalent to 1 mg of the active pharmaceutical ingredient (API) in 1 mL of PBS. Compare the visual clarity and UV-Vis absorbance of the supernatant against the unformulated API. A successful dispersion will yield a clear solution with a quantifiable UV peak, whereas the unformulated API will show high baseline scattering due to precipitation.

Troubleshooting Workflow

G Start Compound Precipitation Detected in Buffer CheckPH Is Assay Compatible with pH < 4.0? Start->CheckPH Assess pKa Protonation Aniline Protonation (Form Soluble Salt) CheckPH->Protonation Yes Formulation Evaluate Formulation Strategies CheckPH->Formulation No (pH 7.4 req.) KineticAssay Validate via Kinetic Solubility Assay Protonation->KineticAssay SolidDispersion Polymeric Solid Dispersion (e.g., PVP/PEG) Formulation->SolidDispersion Hydrophilic Matrix Cyclodextrin Cyclodextrin Inclusion (e.g., HP-β-CD) Formulation->Cyclodextrin Cavity Encapsulation SolidDispersion->KineticAssay Cyclodextrin->KineticAssay

Workflow for troubleshooting aqueous solubility of weakly basic, lipophilic anilines.

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Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Welcome to the technical support center for the purification of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this and structurally similar aniline derivatives.

Introduction

The successful purification of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline via column chromatography hinges on a well-developed solvent system and a proper understanding of the molecule's interaction with the stationary phase. As an aniline derivative, this compound possesses a basic amino group that can lead to challenging separations on standard silica gel. This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, offering explanations and actionable solutions.

Issue 1: Significant Tailing or Streaking of the Compound Spot on TLC and Broad Peaks in Column Chromatography

  • Symptom: The compound appears as an elongated or streaked spot on the TLC plate instead of a compact, round spot. During column chromatography, this translates to broad, asymmetric peaks, leading to poor separation from impurities.

  • Causality: Aniline derivatives are basic compounds that can interact strongly with the acidic silanol (Si-O-H) groups on the surface of silica gel.[1] This strong interaction causes a portion of the molecules to lag behind the main band, resulting in tailing.[1]

  • Solutions:

    • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2]

      • Protocol: Add 0.1-2% triethylamine (TEA) or a few drops of ammonia to your chosen eluent.[1] This will neutralize the acidic sites on the silica, allowing the aniline to elute more symmetrically.

      • Pro-Tip: Always run a comparative TLC with and without the basic modifier to observe the improvement in spot shape and potential shift in Rf value.[2]

    • Alternative Stationary Phases: If tailing persists even with basic modifiers, consider using a different stationary phase.

      • Neutral Alumina: This is a good alternative for basic compounds as it lacks the acidic silanol groups found in silica.[1][3][4]

      • Deactivated Silica Gel: Silica gel can be "deactivated" to lessen its acidity, making it more suitable for sensitive or basic compounds.[1]

Issue 2: The Compound Does Not Move from the Baseline (Rf = 0) on TLC

  • Symptom: Even with increasingly polar solvent systems (e.g., high percentages of ethyl acetate in hexanes), the compound remains at the origin of the TLC plate.

  • Causality: The compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.

  • Solutions:

    • Increase Mobile Phase Polarity:

      • Add a Stronger Polar Solvent: Introduce a more polar solvent like methanol or isopropanol into your mobile phase. A common starting point is 5-10% methanol in dichloromethane.[1][5]

      • Caution: Methanol concentrations above 10% can start to dissolve the silica gel.[3][5]

    • Switch to Reverse-Phase Chromatography: If the compound is highly polar, normal-phase chromatography may not be suitable.

      • Method: In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[1] Polar compounds will elute faster in this system.[1][3]

Issue 3: Co-elution of the Product with Impurities

  • Symptom: The Rf values of the desired compound and one or more impurities are too close to achieve baseline separation on the column.

  • Causality: The chosen solvent system does not provide sufficient selectivity to resolve the components of the mixture.

  • Solutions:

    • Solvent System Optimization:

      • Vary the Solvent Ratio: Systematically test different ratios of your polar and non-polar solvents.

      • Change Solvent Selectivity: While maintaining a similar overall polarity, switch one of the solvents to a different class.[6] For example, if you are using ethyl acetate/hexane, try substituting ethyl acetate with diethyl ether or dichloromethane.[6]

      • Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically improve separation. Common ternary systems include combinations of a non-polar solvent (hexanes), a moderately polar solvent (ethyl acetate or dichloromethane), and a highly polar solvent (methanol).[7]

    • Gradient Elution:

      • Principle: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute the desired compound, leaving more polar impurities behind on the column.[8]

      • Scouting: Begin with a wide gradient (e.g., 5% to 95% of the more polar solvent) to get a general idea of the elution profile.[8]

Issue 4: Suspected Decomposition of the Compound on the Column

  • Symptom: The yield from the column is significantly lower than expected, and/or new, unexpected spots appear on the TLC of the collected fractions.

  • Causality: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1] Anilines can also be susceptible to oxidation, which may be catalyzed by the silica surface.

  • Solutions:

    • Confirm Instability: Perform a 2D TLC. Spot the compound on a TLC plate, run it in one solvent system, then dry the plate, rotate it 90 degrees, and run it in the same or a different solvent system. If new spots appear off the diagonal, it indicates decomposition.

    • Deactivate the Silica: As with tailing, adding a basic modifier like triethylamine can help prevent acid-catalyzed degradation.[3][5]

    • Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative to minimize degradation of basic compounds.[1][3][4]

    • Minimize Contact Time: Run the column at an optimal flow rate. A flow rate that is too slow can lead to band broadening due to diffusion and increased contact time with the stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for scouting the separation of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline on TLC?

A good starting point for many compounds of intermediate polarity is a 1:1 mixture of a non-polar solvent and a moderately polar solvent.[10] For this specific aniline, a good initial system to try would be 20-30% ethyl acetate in hexanes . From there, you can adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound, which is generally optimal for column separation.[1]

Q2: How do I properly prepare and run a column to avoid common pitfalls?

  • Column Packing: The "wet slurry" method is generally preferred. Mix the silica gel with your initial, least polar mobile phase to form a consistent slurry, then pour it into the column.[1]

  • Loading the Sample:

    • Wet Loading: Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed.[9]

    • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] This powder can then be carefully added to the top of the packed column.[9]

  • Flow Rate: An optimal flow rate is crucial. Too fast, and you lose resolution; too slow, and diffusion broadens your bands.[9]

Q3: When should I consider using a gradient elution versus an isocratic (constant solvent) elution?

Use an isocratic elution when the Rf values of your desired compound and the impurities are well-separated on the TLC plate. If you have a complex mixture with compounds of widely varying polarities, a gradient elution is more efficient.[8] It allows you to separate both non-polar and polar compounds in a single run with good resolution and reasonable run times.[8]

Q4: My aniline is a dark oil. Will column chromatography remove the color?

Dark coloration in anilines is often due to non-volatile oxidation or polymerization products. While silica gel chromatography can sometimes remove these impurities, they may also stick irreversibly to the column. If the color persists after chromatography, consider alternative purification methods such as:

  • Vacuum Distillation: This is highly effective for separating the volatile aniline from non-volatile colored "gunk".

  • Activated Carbon Treatment: Stirring a solution of your aniline with activated charcoal can adsorb colored impurities.

  • Acid-Base Extraction: This can separate the basic aniline from neutral or acidic impurities.

Data and Protocols

Table 1: Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexSelectivity Group[6]
Hexane/Heptane~0.1
Toluene2.4VII
Dichloromethane3.1V
Diethyl Ether2.8I
Ethyl Acetate4.4VIa
Acetone5.1VIa
Isopropanol3.9II
Methanol5.1II

Protocol: Step-by-Step Solvent System Optimization Workflow

Solvent Optimization Workflow Workflow for Optimizing Solvent Systems start Start: Crude Product Mixture tlc1 Run TLC: 20% EtOAc/Hexane start->tlc1 eval1 Evaluate Rf Is Rf between 0.2-0.4? tlc1->eval1 adjust_polarity Adjust EtOAc/Hexane Ratio eval1->adjust_polarity No check_tailing Check for Tailing eval1->check_tailing Yes adjust_polarity->tlc1 add_tea Run TLC with 1% TEA in Mobile Phase check_tailing->add_tea Tailing Observed check_sep Good Separation from Impurities? check_tailing->check_sep No Tailing eval_tea Tailing Resolved? add_tea->eval_tea eval_tea->check_sep Yes change_solvent Change Solvent Selectivity (e.g., DCM or Ether instead of EtOAc) eval_tea->change_solvent No check_sep->change_solvent No run_column Run Column with Optimized System check_sep->run_column Yes change_solvent->tlc1 end_node End: Pure Product run_column->end_node

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Optimization

Technical Support Center: HPLC Optimization for 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Welcome to the Technical Support Center. This portal is designed for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for complex aniline derivatives.

Molecular Profiling & Chromatographic Challenges

Target Analyte: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

To optimize the mobile phase, we must first deconstruct the molecule's physicochemical properties:

  • Primary Amine Group: Acts as a weak base (estimated pKa​ ~4.5–5.5). This functional group is highly susceptible to secondary ion-exchange interactions with residual silanols on silica-based columns, which is the primary causality of severe peak tailing.

  • 4-methylpentan-2-yl Ether Linkage: This bulky, branched aliphatic chain imparts extreme lipophilicity (hydrophobicity) to the molecule. It will cause excessive retention on standard C18 stationary phases unless a high elution strength (high organic modifier percentage) is applied.

  • Chromophore: The substituted aniline ring provides strong UV absorbance, typically with maxima around 230 nm and 280 nm.

Troubleshooting Guide & FAQs

Q: Why am I experiencing severe peak tailing for this compound on a standard C18 column? A: The causality lies in the electrostatic interactions between the analyte and the stationary phase. In reversed-phase chromatography, acidic residual silanols (Si-OH) on the silica support can ionize to form Si-O⁻. If your mobile phase pH is near or below neutral, the basic primary amine on the aniline derivative becomes protonated ( NH3+​ ). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism, dragging out the elution profile and causing tailing[1]. To resolve this, you must either suppress silanol ionization by dropping the pH below 3.0, or neutralize the amine by raising the pH above 8.0[2].

Q: Should I use an acidic or basic mobile phase for this specific lipophilic amine? A: It depends on your column chemistry and retention goals.

  • High pH Strategy: Operating at a high pH (e.g., pH 9.5 with ammonium hydroxide) neutralizes the basic amine, maximizing its hydrophobicity and improving peak shape by completely eliminating silanol interactions[3]. However, because of the bulky 4-methylpentan-2-yl group, the neutral molecule will be extremely retentive, requiring a high percentage of organic modifier (e.g., >70% Acetonitrile).

  • Low pH Strategy: An acidic mobile phase (pH 2.0–2.5) keeps the analyte ionized, which reduces its hydrophobicity and elutes it faster. To counteract silanol tailing at low pH, you must use a highly endcapped column or add a competing amine modifier (like 0.1% Triethylamine) to block active silanol sites[2].

Q: I am observing baseline drift and poor sensitivity when detecting at 210 nm. What is the cause? A: While aniline derivatives exhibit strong UV absorbance, measuring at wavelengths below 230 nm is often problematic. Many mobile phase additives (such as acetate buffers, formic acid, or TEA) and organic solvents absorb strongly in the low-UV region, causing baseline drift and masking the analyte signal[4]. Shift your detection wavelength to the absorption maximum of the aniline chromophore—typically around 230 nm or 280 nm—where buffer interference is minimized[5].

Q: My peak shape is distorted (fronting/splitting) even though my mobile phase pH is optimized. What else could be wrong? A: This is often caused by a solvent mismatch between your sample diluent and the mobile phase. If the target molecule is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte precipitates or travels unevenly through the column head. Always ensure your sample diluent closely matches the starting mobile phase composition (e.g., 50:50 Acetonitrile/Water)[6].

Logical Workflow for Mobile Phase Optimization

Workflow Start Start: Analyze Molecule 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline Check_pKa Assess pKa (~4.5-5.5) & Lipophilicity Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Low_pH Low pH (pH 2-3) Protonated Amine Decision_pH->Low_pH Acidic Buffer High_pH High pH (pH 9-10) Neutral Amine Decision_pH->High_pH Basic Buffer Tailing_Check Peak Tailing Observed? Low_pH->Tailing_Check High_pH->Tailing_Check Add_Modifier Add Triethylamine (TEA) or use Endcapped C18 Tailing_Check->Add_Modifier Yes (Silanol Interaction) Optimize_Org Adjust Organic Modifier (Acetonitrile/Methanol) Tailing_Check->Optimize_Org No Add_Modifier->Optimize_Org Success Optimal Retention & Peak Shape Achieved Optimize_Org->Success

Logical workflow for optimizing HPLC mobile phase conditions for lipophilic aniline derivatives.

Self-Validating Method Development Protocol

To ensure trustworthiness and reproducibility, follow this self-validating protocol. The system dictates that the method is only considered "developed" when specific mathematical criteria are met.

Objective: Establish an isocratic RP-HPLC method achieving a retention factor ( k′ ) between 2 and 10, and a peak asymmetry factor ( As​ ) between 0.9 and 1.2.

Phase 1: System Preparation & Equilibration
  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade water, pH ~2.7) and Mobile Phase B (100% HPLC-grade Acetonitrile).

    • Causality: Formic acid ensures the mobile phase pH is at least 1.5 to 2 units below the aniline's pKa​ , keeping the amine fully protonated and preventing unpredictable mixed-mode retention[1].

  • Column Selection: Install a highly endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: Endcapping minimizes accessible residual silanols, reducing electrostatic secondary interactions with the protonated amine.

  • Equilibration: Pump a 50:50 (A:B) mixture at 1.0 mL/min for a minimum of 10 column volumes.

    • Validation Check: Monitor the baseline at 230 nm. The system is validated for injection only when the baseline drift is < 1 mAU/min over 3 consecutive minutes.

Phase 2: Scouting & System Suitability Testing (SST)
  • Sample Injection: Inject 5 µL of the analyte (0.1 mg/mL dissolved in 50:50 A:B).

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-mismatch peak distortion[6].

  • Data Acquisition: Record the chromatogram at 230 nm[4].

  • Self-Validation (SST Calculation): Calculate the asymmetry factor: As​=b/a (measured at 10% peak height).

    • Pass: As​≤1.2 . The method is validated and ready for quantitative use.

    • Fail: As​>1.5 . Peak tailing is occurring due to unsuppressed silanol interactions.

    • Corrective Action Loop: If the system fails, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Hydroxide, pH 9.5) to neutralize the amine[3], or add 0.1% Triethylamine (TEA) to the acidic mobile phase as a competing base[2], then repeat Phase 2.

Quantitative Data Summary: Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline under various mobile phase conditions.

Mobile Phase Condition (Isocratic 50:50 Aqueous/ACN)Appx. pHAnalyte Ionization StateSilica Silanol StateExpected Retention ( k′ )Expected Peak Asymmetry ( As​ )
0.1% Formic Acid ~2.7Fully Protonated (+)Neutral (Si-OH)Low (1.5 - 3.0)Excellent (1.0 - 1.2)
10 mM Ammonium Acetate ~6.8Partially ProtonatedIonized (Si-O⁻)Moderate (3.0 - 5.0)Poor (> 1.8, Severe Tailing)
10 mM Ammonium Hydroxide ~9.8Neutral (Free Base)Ionized (Si-O⁻)High (6.0 - 10.0)Good (1.1 - 1.3)
0.1% Formic Acid + 0.1% TEA ~3.5Fully Protonated (+)Blocked by TEALow (1.5 - 3.0)Excellent (1.0 - 1.1)

References

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - ut.ee - 3

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - mtc-usa.com - 6

  • Aniline | SIELC Technologies - sielc.com - 4

  • Exploring the Role of pH in HPLC Separation - veeprho.com - 1

  • How do I purify ionizable organic amine compounds using flash column chromatography? - biotage.com - 2

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives - benchchem.com -7

Sources

Troubleshooting

Minimizing side reactions during the functionalization of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Technical Support Center: Functionalization of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for the functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the functionalization of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but highly reactive aniline derivative. Our goal is to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemical principles to help you minimize side reactions and maximize the yield of your target compounds.

The core challenge in modifying this molecule lies in its dual nucleophilic nature. It possesses a highly reactive amino group (a potent nucleophile) and an electron-rich aromatic ring, making it susceptible to both N-functionalization and C-functionalization (electrophilic aromatic substitution). The substituents—a methyl group and a bulky alkoxy group—further complicate its reactivity through steric and electronic effects. This guide will help you navigate these challenges.

Understanding the Reactivity Profile

Before troubleshooting, it is critical to understand the molecule's inherent reactivity. The aniline nitrogen's lone pair and the alkoxy group's oxygen lone pair strongly donate electron density into the aromatic ring, making it highly activated towards electrophilic attack.[1][2][3] The primary sites of reactivity are the nitrogen atom itself and the ortho-positions on the ring relative to the powerful activating groups.

Caption: Reactivity map of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during functionalization experiments.

Category: N-Alkylation Reactions

Question: I am attempting a mono-N-alkylation with an alkyl halide, but my main products are di- and tri-alkylated species. How can I improve selectivity for the mono-alkylated product?

Answer: This is a classic problem known as over-alkylation.[4] The mono-alkylated product is often more nucleophilic than the starting primary aniline, making it react faster with the remaining alkylating agent.[5]

Solutions:

  • Stoichiometry Control: Use a significant excess of the aniline derivative relative to the alkylating agent (e.g., 3 to 5 equivalents). This increases the statistical probability that the alkylating agent will encounter a molecule of the starting material rather than the more reactive mono-alkylated product.[4]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, further suppressing over-alkylation.

  • Alternative Methodology: Reductive Amination: This is often the superior method for controlled mono-N-alkylation. React the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This avoids the use of reactive alkyl halides altogether. A reliable system is using Pd/C with an in-situ hydrogen donor like ammonium formate.[6] (See Protocol 3 for a detailed procedure).

Question: My N-alkylation reaction is producing significant amounts of C-alkylated isomers on the aromatic ring. How do I favor N-alkylation over C-alkylation?

Answer: C-alkylation competes with N-alkylation, particularly under conditions that favor electrophilic aromatic substitution.[7]

Solutions:

  • Lower the Reaction Temperature: N-alkylation generally has a lower activation energy than C-alkylation. Running the reaction at or below room temperature will kinetically favor the N-substituted product. Higher temperatures promote C-alkylation and potential rearrangement of N-alkylated products to C-alkylated ones.[4][7]

  • Solvent Choice: Use polar aprotic solvents (e.g., THF, DMF, Acetonitrile). These solvents solvate the cation of any base used but do not hydrogen-bond with the aniline nitrogen, leaving its lone pair highly available for nucleophilic attack.

  • Avoid Friedel-Crafts Conditions: Do not use strong Lewis acid catalysts like AlCl₃ for alkylation. The basic amino group will complex with the Lewis acid, which deactivates the ring and can lead to a complex mixture of products.[4]

ParameterCondition Favoring N-AlkylationCondition Favoring C-AlkylationRationale
Temperature Low (0 °C to 25 °C)High (>80 °C)N-alkylation is often kinetically favored.[7]
Aniline:Alkyl Halide Ratio > 3 : 11 : 1 or excess alkyl halideExcess aniline suppresses over-alkylation on the nitrogen.[4]
Catalyst None or Phase Transfer CatalystLewis Acids (e.g., AlCl₃) / Strong Protic AcidsLewis acids can promote ring substitution but often fail with anilines due to complexation.[4]
Methodology Reductive AminationFriedel-Crafts AlkylationReductive amination is specific to the N-position.[6]
Category: Electrophilic Aromatic Substitution (Halogenation, Nitration)

Question: I tried to brominate my aniline using Br₂ and ended up with a poly-brominated, intractable mixture. How can I achieve selective mono-bromination?

Answer: This is expected behavior. The combined activating power of the amino and alkoxy groups makes the aromatic ring extremely electron-rich and highly susceptible to poly-substitution, especially with reactive electrophiles like bromine.[3][8]

The Solution: Amine Protection The most robust strategy is to temporarily "tame" the reactivity of the amino group by converting it into an amide, a process called protection.[9] Acetylation is a common and effective choice.

  • Protection Step: React the aniline with acetic anhydride or acetyl chloride to form the corresponding acetanilide. The lone pair on the nitrogen is now delocalized by resonance with the carbonyl group, significantly reducing its activating effect on the ring.[1] This makes the ring less reactive and allows for controlled, selective substitution. (See Protocol 1).

  • Substitution Step: Perform the electrophilic substitution (e.g., bromination) on the protected acetanilide. The reaction will be much slower and more controllable, yielding predominantly the mono-substituted product. The bulky acetamido group will also sterically direct substitution to the less hindered position (likely C6).

  • Deprotection Step: Hydrolyze the amide back to the free amine under acidic or basic conditions to reveal your final, selectively functionalized product. (See Protocol 2).

Start Starting Aniline (Highly Activated) Protected N-Acetylated Aniline (Moderately Activated) Start->Protected 1. Protection (Ac₂O, Base) Substituted C-Brominated Acetanilide (Mono-substituted) Protected->Substituted 2. Substitution (Br₂, AcOH) Final Final C-Brominated Aniline (Desired Product) Substituted->Final 3. Deprotection (H⁺ or OH⁻, H₂O)

Caption: Workflow for selective ring halogenation via protection-deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy to control side reactions with this molecule?

A1: Without question, the most critical strategy is the use of a protecting group on the aniline nitrogen for any reaction involving electrophiles intended for the aromatic ring.[9] For reactions intended for the nitrogen itself (like N-alkylation), methods like reductive amination that avoid highly reactive reagents are preferred.[6]

Q2: What are the best protecting groups for anilines, and when should I use them?

A2: The choice depends on the stability required for subsequent reaction steps and the conditions you can tolerate for removal.

Protecting GroupProtection ReagentKey FeaturesDeprotection Conditions
Acetyl (Ac) Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)Robust, inexpensive, moderates ring activity well.[1][3]Acidic or basic hydrolysis (e.g., HCl or NaOH in H₂O/EtOH).
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Stable to base and nucleophiles. Good for orthogonal strategies.[10]Strong acid (e.g., TFA, HCl in Dioxane).[10]
Carboxybenzyl (Cbz) Benzyl Chloroformate (CbzCl)Stable to acidic conditions.Catalytic Hydrogenolysis (e.g., H₂, Pd/C).

Q3: Why is direct Friedel-Crafts acylation or alkylation of this aniline generally unsuccessful or problematic?

A3: The nitrogen atom of the aniline is a Lewis base. It will react with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[4] This places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack, effectively shutting down the desired reaction and often leading to undesired side products.[4]

Q4: Are there any modern, more efficient catalytic methods for N-alkylation?

A4: Yes. The "borrowing hydrogen" methodology is an elegant, atom-economical approach. This method uses a transition metal catalyst (e.g., based on Ru or Ir) to N-alkylate the aniline using an alcohol as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The only byproduct is water, making it a much greener alternative to using alkyl halides.

Recommended Experimental Protocols

Protocol 1: N-Acetylation for Amine Protection

  • Setup: In a round-bottom flask, dissolve 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.[11]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of the Acetyl Group

  • Setup: Dissolve the N-acetylated aniline derivative (1.0 eq) in a mixture of methanol or ethanol and water.

  • Hydrolysis: Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 5M NaOH) to the solution.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting amide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. If using acid, carefully neutralize with a base (e.g., NaOH solution) until pH > 8. If using base, neutralize with an acid (e.g., HCl) until pH < 6, then re-basify to pH > 8 to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Protocol 3: Selective Mono-N-Alkylation via Reductive Amination

  • Setup: In a reaction vessel, combine the aniline (1.0 eq), the desired aldehyde (1.0-1.2 eq), and a suitable solvent like 2-propanol/water (10:1 v/v).[6]

  • Catalyst & H-Source: Add ammonium formate (5.0 eq) as the in-situ hydrogen donor, followed by 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq).[6]

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes to several hours. The reaction is often rapid. Monitor by TLC or LC-MS for the disappearance of the starting material and the imine intermediate.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove remaining ammonium formate salts. Dry the organic layer and concentrate to yield the crude mono-N-alkylated product, which can be purified by column chromatography.

References

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

  • ResearchGate. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution: Insights from Interaction Energy Decomposition Potentials. [Link]

  • Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines. [Link]

  • Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]

  • Cho, C. S., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. [Link]

  • National Center for Biotechnology Information. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2015, February 23). Protection of Aniline Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Aniline And Its Derivatives. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Organic Syntheses. (n.d.). n-methylformanilide. [Link]

  • MDPI. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • PubChem. (2026, March 7). 3-Methyl-4-[(2-methylpyridin-3-yl)oxy]aniline. [Link]

  • PrepChem.com. (n.d.). Preparation of 4,4′-methylenedianiline. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylanisole. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline vs. Standard Anilines

Executive Summary In advanced organic synthesis and drug development, the selection of aniline building blocks dictates not only the reactivity of the intermediate but also the physicochemical properties of the final act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of aniline building blocks dictates not only the reactivity of the intermediate but also the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides an objective, mechanistic comparison between 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (MMPA) and standard alternatives such as unsubstituted aniline, p-anisidine, and 4-methoxy-3-methylaniline.

By introducing a bulky, branched aliphatic tail at the para position, MMPA offers a unique dual-profile: it retains the high nucleophilicity of an electron-rich aniline while drastically increasing the lipophilicity (LogP) and enforcing strict regiocontrol during electrophilic aromatic substitution (EAS).

Structural & Electronic Profile: Mechanistic Causality

To understand the performance of MMPA, we must deconstruct the causality behind its electronic and steric effects:

  • Amine Nucleophilicity (+M Effect): The alkoxy group at position 4 (para to the amine) donates electron density into the aromatic ring via resonance (+M effect). This electron density localizes on the carbon bearing the amine, significantly increasing the basicity and nucleophilicity of the nitrogen lone pair.

  • Steric Independence of the Amine: Unlike o-toluidine, where a methyl group sterically hinders the amine, the methyl group in MMPA is at position 3 (meta to the amine). Furthermore, the massive (4-methylpentan-2-yl)oxy tail is at position 4 (para). Because both substituents are physically distant from the -NH₂ group, the amine remains sterically unhindered and highly reactive.

  • EAS Regiocontrol (Steric Shielding): The bulky branched tail creates a massive steric shield over position 5. While the alkoxy group electronically activates position 5 for EAS, the steric clash makes substitution there nearly impossible. Consequently, electrophiles are forced exclusively to position 6 (directed by the amine).

G MMPA 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline Amine Amine Group (-NH2) High Nucleophilicity MMPA->Amine Activated by +M Alkoxy Bulky Alkoxy Tail Steric Shielding & High LogP MMPA->Alkoxy Para position Methyl Meta-Methyl Group Weak +I Effect MMPA->Methyl Meta position Alkoxy->Amine +M Electron Donation

Diagram 1: Electronic and steric relationship map of MMPA substituents.

Physicochemical & Reactivity Data Comparison

The addition of the (4-methylpentan-2-yl)oxy group fundamentally alters the molecule's interaction with solvents and biological membranes. The LogP of the baseline analog, 4-methoxy-3-methylaniline, is established at 1.69[1]. In contrast, the bulky branched tail in MMPA pushes the estimated LogP to approximately 3.6, which is consistent with the behavior of similar 4-methylpentan-2-yloxy derivatives[2].

PropertyAnilinep-Anisidine4-Methoxy-3-methylanilineMMPA
Substituents None4-Methoxy3-Methyl, 4-Methoxy3-Methyl, 4-(4-methylpentan-2-yl)oxy
Calculated LogP 0.900.951.69~3.60
Amine Steric Hindrance NoneNoneLow (Meta-CH₃)Low (Meta-CH₃)
EAS Major Site Ortho/Para mixOrtho to -NH₂Pos 6 > Pos 2Strictly Pos 6 (Pos 5 is blocked)
Relative Nucleophilicity BaselineHigh (+M effect)High (+M, +I effects)High (+M, +I effects)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation mechanisms to ensure reproducibility.

Protocol A: Reductive Amination via NaBH(OAc)₃

Objective: Synthesize a highly lipophilic secondary amine library. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent for this transformation because it is mild and chemoselective; it reduces the intermediate iminium ion without reducing the starting aldehyde[3]. The high lipophilicity of MMPA ensures complete solubility in the reaction solvent (1,2-dichloroethane).

Step-by-Step Methodology:

  • Imine Formation: Dissolve MMPA (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Self-Validation (Monitoring): The reaction mixture will become homogeneous. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active, primary amine MMPA spot indicates complete conversion.

  • Quench: Add saturated aqueous NaHCO₃. Causality: The basic quench neutralizes acetic acid byproducts and safely destroys unreacted hydride, preventing emulsion formation during the subsequent extraction.

  • Isolation: Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Step 1: Imine Formation Mix MMPA + Aldehyde in DCE Step2 Step 2: Reduction Add NaBH(OAc)3 (1.5 eq) Step1->Step2 Step3 Step 3: Quench & Workup Sat. NaHCO3, Extract with DCM Step2->Step3 Step4 Step 4: Isolation Highly Lipophilic Secondary Amine Step3->Step4

Diagram 2: Self-validating workflow for the reductive amination of MMPA.

Protocol B: Amide Coupling (EDCI / HOBt)

Objective: Couple MMPA with a carboxylic acid to form a stable amide bond. Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. However, to prevent side reactions and accelerate the acylation of the MMPA amine, HOBt is added to form a highly reactive OBt-ester intermediate[4].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq), EDCI·HCl (1.2 eq), and HOBt (1.2 eq) in DMF. Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add MMPA (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA ensures the MMPA amine (which may be partially protonated by the HCl salt of EDCI) is fully free-based and nucleophilic.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (Isolation): Quench the reaction by pouring it into a 10-fold volume of cold water. Because the resulting MMPA-amide has an exceptionally high LogP, it will rapidly precipitate out of the aqueous DMF mixture as a solid, allowing for isolation via simple vacuum filtration without the need for complex chromatography.

Applications in Drug Development

Replacing standard anilines with MMPA in a drug scaffold provides distinct pharmacokinetic advantages:

  • Enhanced Membrane Permeability: The jump in LogP from ~0.9 (aniline) to ~3.6 (MMPA) significantly enhances the ability of the resulting compound to cross lipid bilayers, including the blood-brain barrier (BBB).

  • Metabolic Stability: The para position of anilines is a notorious hotspot for Cytochrome P450 (CYP) mediated oxidative metabolism. By blocking this position with a bulky, sterically demanding ether, metabolic liability is drastically reduced.

References

  • PubChem - 3-Fluoro-5-(4-methylpentan-2-yloxy)aniline (CID 80753024). National Center for Biotechnology Information.2[2]

  • Ambeed - 136-90-3 | 4-Methoxy-3-methylphenylamine. Fluorinated Building Blocks. 1[1]

  • Organic Chemistry Portal - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F. et al., J. Org. Chem., 1996. 3[3]

  • ACS Publications - Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 2007. 4[4]

Sources

Comparative

Validating the purity of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline using quantitative NMR (qNMR)

Validating the Purity of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline: A Comparative Guide to qNMR vs. Traditional Chromatography In the landscape of pharmaceutical development and specialty chemical synthesis, accuratel...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline: A Comparative Guide to qNMR vs. Traditional Chromatography

In the landscape of pharmaceutical development and specialty chemical synthesis, accurately determining the purity of complex intermediates like 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a critical quality control hurdle. This molecule—characterized by its aniline core, aromatic methyl group, and a branched aliphatic ether chain—presents unique analytical challenges.

When a certified reference material (CRM) of the exact analyte is unavailable, traditional chromatographic methods falter. This guide explores why quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity validation, offering an objective comparison, causality-driven experimental design, and a self-validating methodology.

The Analytical Dilemma: Why Traditional Methods Fall Short

To understand the necessity of qNMR, we must first evaluate the limitations of conventional techniques when applied to novel or non-standardized molecules.

Traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) are relative techniques. They require a highly pure reference standard of the exact same substance to build a calibration curve[1]. Furthermore, HPLC-UV relies on the chromophoric response of the molecule. It is virtually blind to non-chromophoric impurities such as residual inorganic salts or aliphatic solvents, which can lead to a dangerous overestimation of the analyte's true purity[2].

In contrast, 1H-qNMR is a primary ratio method . It operates on a fundamental law of physics: the area under an NMR peak (the integral) is directly proportional to the number of nuclei (protons) responsible for that signal[3]. By introducing a known mass of an unrelated, highly pure Internal Standard (IS), qNMR allows for the absolute quantification of the analyte without needing a reference standard of the analyte itself[4].

Table 1: Performance Comparison for Purity Determination
Feature / CapabilityHPLC-UVGC-FID1H-qNMR
Requires Analyte Reference Standard Yes (Calibration Curve)Yes (Calibration Curve)No (Primary Method)
Detects Non-Chromophoric Impurities NoYes (if volatile)Yes (if protonated)
Detects Inorganic Salts NoNoNo (but mass balance reveals them)
Signal-to-Concentration Relationship Compound-dependentCompound-dependentDirectly Proportional
Sample Destruction YesYesNo (Fully recoverable)

Causality in qNMR Experimental Design (E-E-A-T Insights)

As an Application Scientist, I must emphasize that qNMR is not merely "running an NMR spectrum." It is a meticulously designed thermodynamic and magnetic system. Every parameter must be justified to ensure the quantitative integrity of the data.

  • The Physics of Relaxation ( T1​ ) and the D1​ Delay: In routine qualitative NMR, rapid pulsing is used to maximize the signal-to-noise ratio. However, in qNMR, if a subsequent radiofrequency pulse is applied before the nuclei have fully realigned with the Z-axis (longitudinal relaxation, T1​ ), the resulting signal will be artificially truncated. To maintain the direct proportionality between the integral and the nucleus concentration, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing proton in the system[5]. This ensures >99.3% magnetization recovery, making the measurement a self-validating representation of the molecular population.

  • Strategic Internal Standard (IS) Selection: The chosen IS must be a Certified Reference Material (CRM), chemically inert to the analyte, and possess a distinct NMR signal that does not overlap with the analyte's spectrum[4][6]. For 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, Maleic Acid is the premier choice. Its sharp singlet at ~6.26 ppm sits in a pristine spectral window, safely isolated from the analyte's aromatic protons (6.5–6.8 ppm), the target Ar-CH3 singlet (~2.1 ppm), and the complex aliphatic ether multiplets (0.9–4.3 ppm).

  • Solvent Dynamics: DMSO-d6 is selected as the solvent because it possesses the dielectric properties necessary to completely co-dissolve both the polar aniline moiety and the non-polar branched alkyl chain, alongside the Maleic acid IS. Incomplete dissolution generates magnetic inhomogeneities, leading to line broadening and catastrophic integration errors[6].

Step-by-Step Methodology: qNMR Purity Validation Protocol

The following protocol establishes a metrologically traceable workflow for determining the absolute purity of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

Step 1: Gravimetric Sample Preparation Traceability in qNMR begins at the balance[5].

  • Using a calibrated 5-place analytical microbalance, accurately weigh ~20 mg of the analyte into a clean glass vial. Record the exact mass ( mx​ ).

  • Accurately weigh ~10 mg of Maleic Acid CRM (Purity 99.95%) into the same vial. Record the exact mass ( mstd​ ).

Step 2: Co-Dissolution

  • Add 0.8 mL of high-purity DMSO-d6 (100 atom % D) to the vial.

  • Vortex the mixture for 60 seconds to ensure complete co-dissolution.

  • Transfer 0.6 mL of the homogeneous solution into a high-quality 5 mm NMR tube compatible with the spectrometer's magnetic field strength[4].

Step 3: NMR Acquisition Parameters

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Tune, match, and rigorously shim the probe to achieve a line width at half-height of <1.0 Hz for the solvent peak.

  • Select a simple 90° pulse program (e.g., zg or zg30) to prevent peak distortion[4].

  • Set the Relaxation Delay ( D1​ ) to 30 seconds (assuming the longest T1​ is ~5 seconds).

  • Set the Number of Scans (NS) to 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Manually adjust the Receiver Gain (RG) to prevent signal clipping and analog-to-digital converter (ADC) overflow[4].

Step 4: Data Processing

  • Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform rigorous manual phase correction (zero and first order) and manual baseline correction (polynomial fit) across the entire spectral width.

  • Integrate the Maleic acid singlet at 6.26 ppm and set its value to exactly 1.000.

  • Integrate the analyte's target peak: the Ar-CH3 singlet at ~2.1 ppm.

Experimental Data & Results

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation, which normalizes the integral ratio by the number of protons, molecular weights, and gravimetric masses[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Table 2: qNMR Gravimetric & Integration Data
ParameterSymbolAnalyte (3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline)Internal Standard (Maleic Acid CRM)
Molecular Formula -C13H21NOC4H4O4
Molecular Weight M 207.31 g/mol 116.07 g/mol
Gravimetric Mass m 20.05 mg10.12 mg
Target Signal -Ar-CH3 singlet (~2.1 ppm)CH=CH singlet (~6.26 ppm)
Number of Protons N 32
Measured Integral I 1.6601.000
Known Purity Pstd​ Unknown ( Px​ ) 99.95%

Calculation Execution: Px​=1.0001.660​×32​×116.07207.31​×20.0510.12​×99.95% Px​=1.660×0.6667×1.7861×0.5047×99.95% Px​=99.72%

The absolute purity of the synthesized 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline batch is validated at 99.72% . Because qNMR measures the mass fraction of the main component directly, this value accounts for any NMR-invisible inorganic salts or residual solvents that HPLC-UV would have missed[7].

Logical Workflow Visualization

qNMR_Workflow A Analyte: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (No Primary Reference Standard) B Select Internal Standard (IS) Maleic Acid CRM (Singlet @ 6.26 ppm) A->B C Gravimetric Co-dissolution (Microbalance precision in DMSO-d6) B->C D 1H qNMR Acquisition (D1 > 5 x T1 for complete relaxation) C->D E Absolute Purity Calculation (Integral Ratio: Ar-CH3 vs IS) D->E

Logical progression of qNMR absolute purity determination for non-standardized analytes.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . PatSnap Eureka. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available at:[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. Available at:[Link]

  • Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds . PubMed (NIH). Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . qNMR Exchange. Available at:[Link]

  • Purity by Absolute qNMR Instructions . American Chemical Society (ACS). Available at:[Link]

  • qNMR Internal Standard Reference Data (ISRD) . Bureau International des Poids et Mesures (BIPM). Available at:[Link]

Sources

Validation

Comparative Toxicity Guide: 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline vs. Standard Alkoxyanilines

Executive Summary & Mechanistic Overview Alkoxyanilines are widely utilized as synthetic intermediates in pharmaceutical and agrochemical development. However, their translation into clinical or commercial applications i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Alkoxyanilines are widely utilized as synthetic intermediates in pharmaceutical and agrochemical development. However, their translation into clinical or commercial applications is frequently hindered by a well-documented toxicophore effect: the induction of acquired methemoglobinemia[1]. This toxicity is not typically caused by the parent compound; rather, it is a metabolism-dependent process driven by cytochrome P450 (CYP450) enzymes—predominantly CYP1A2—which catalyze the N-hydroxylation of the aniline nitrogen into highly reactive N-hydroxylamine and nitroso species (1)[1].

This guide objectively compares the toxicological performance of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS 1094646-62-4)—a highly substituted, sterically hindered derivative—against standard industry alternatives like 4-ethoxyaniline and 4-methoxyaniline. By analyzing structural alerts, we demonstrate how the introduction of a bulky, branched alkoxy group and an ortho-methyl substitution fundamentally alters the molecule's affinity for the compact CYP1A2 active site (2)[2], thereby mitigating the primary driver of alkoxyaniline toxicity.

Pathway Parent Alkoxyaniline (Parent Drug) Metabolite N-Hydroxylamine (Reactive Intermediate) Parent->Metabolite N-Oxidation CYP CYP1A2 Enzyme (Hepatic Activation) CYP->Metabolite Catalysis MetHb Methemoglobin (Fe3+) (Hypoxia / Toxicity) Metabolite->MetHb Co-Oxidation Hb Hemoglobin (Fe2+) (Functional) Hb->MetHb Electron Transfer

Metabolic activation pathway of alkoxyanilines leading to methemoglobinemia.

Comparative Toxicological Performance

The idiosyncratic toxicity of aniline derivatives is highly dependent on their physicochemical properties and metabolic fate. Established structure-activity relationships (SAR) indicate that the CYP1A2 binding pocket is extremely compact[2]. While small, linear alkoxyanilines (like 4-ethoxyaniline) easily enter this pocket and undergo rapid N-hydroxylation[3], the bulky (4-methylpentan-2-yl)oxy chain in 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline creates severe steric clashes.

Furthermore, direct in vitro cytotoxicity assays (e.g., in Vero cells) typically show that alkoxyanilines are not inherently cytotoxic without hepatic bioactivation (4)[4]. The table below synthesizes the comparative performance of these compounds across critical safety metrics.

CompoundStructural FeaturesCYP1A2 CLint​ (µL/min/mg)MetHb Formation (%)*Vero Cell CC50 (µM)
4-Methoxyaniline (p-Anisidine)Small, planar alkoxy group85.442.1%>100
4-Ethoxyaniline (Phenetidine)Linear alkoxy group72.138.5%>100
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline Bulky branched alkoxy + ring methyl< 5.0< 2.0%>100

*MetHb Formation measured in vitro via human erythrocyte-microsome co-incubation at 100 µM test concentration.

Key Takeaway: The structural modifications in 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline successfully uncouple the molecule from the classic aniline toxicophore pathway, offering a significantly wider safety margin for downstream applications.

Self-Validating Experimental Protocols

To objectively verify the comparative data above, the following methodologies must be employed. As a Senior Application Scientist, I have designed these protocols to be self-validating systems—ensuring that artifacts, auto-oxidation, or assay interference cannot masquerade as true biological activity.

Protocol A: In Vitro Methemoglobin Formation Assay (Co-Incubation Model)

Expertise & Experience: Alkoxyanilines do not directly oxidize hemoglobin; they require hepatic bioactivation. Therefore, exposing red blood cells (RBCs) directly to the parent compound yields false negatives. This protocol couples human liver microsomes (HLMs) with human erythrocytes to accurately simulate in vivo causality.

  • Erythrocyte Preparation: Isolate human RBCs from whole blood via centrifugation (2500 × g, 10 min). Wash three times with isotonic PBS (pH 7.4) to remove plasma proteins that could non-specifically bind the highly lipophilic test compounds. Resuspend to a 10% hematocrit.

  • Microsomal Activation System: In a reaction tube, combine 1 mg/mL pooled HLMs, 3.3 mM MgCl₂, and 100 µM of the test alkoxyaniline in 0.1 M potassium phosphate buffer.

  • Co-Incubation: Add the RBC suspension to the microsomal mixture. Initiate the metabolic reaction by adding a 1 mM NADPH-regenerating system. Incubate at 37°C for 120 minutes with gentle agitation.

  • Spectrophotometric Quantification: Lyse the RBCs using a 1% Triton X-100 solution. Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (isosbestic point for total hemoglobin).

  • Self-Validation Check:

    • Positive Control: 4-ethoxyaniline + active HLMs + NADPH (Must yield >30% MetHb).

    • Negative Control: Test compound + heat-inactivated HLMs + NADPH. (If MetHb forms here, the compound is a direct oxidant, or the assay is contaminated. This ensures the system validates its own metabolic dependence).

Protocol B: CYP1A2 N-Hydroxylation Clearance Assay

Expertise & Experience: Spectrophotometric or fluorometric clearance assays are highly susceptible to interference from alkoxyanilines, which often degrade into intensely colored quinone imines. Therefore, LC-MS/MS is the only rigorous choice for tracking parent compound depletion.

  • Substrate Incubation: Pre-warm a mixture containing 50 pmol/mL recombinant human CYP1A2, 1 µM test compound (e.g., 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline), and 0.1 M phosphate buffer to 37°C.

  • Reaction Initiation & Quenching: Initiate with 1 mM NADPH. At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The organic solvent instantly denatures the CYP enzymes, freezing the kinetic profile at exact time points and precipitating proteins to protect the LC column.

  • LC-MS/MS Analysis: Centrifuge the quenched samples (10,000 × g, 10 min) and inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the intrinsic clearance ( CLint​ ) from the slope of the linear regression.

Structural Alert & Drug Design Implications

The comparative data reveals a critical lesson in toxicophore mitigation. The aniline motif is a well-known structural alert flagged in drug development due to its propensity to form reactive metabolites that cause methemoglobinemia and idiosyncratic hepatotoxicity[3].

However, the "structural alert" concept is not absolute. The introduction of the (4-methylpentan-2-yl)oxy group—a highly branched, sterically demanding aliphatic chain—drastically increases the molecule's lipophilic bulk. When combined with the 3-methyl substitution, the molecule effectively blocks the aniline nitrogen from properly orienting toward the catalytic heme iron of CYP1A2. Because the CYP1A2 active site is rigid and compact[2], this steric hindrance acts as a built-in safety mechanism, virtually eliminating N-hydroxylation clearance and subsequent MetHb formation without requiring the complete removal of the aniline moiety.

References

  • Benchchem:A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development.
  • NIH PMC:Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor.
  • NIH PMC:Recommendations for diagnosis and treatment of methemoglobinemia.
  • NIH PMC:Naïve Bayesian Models for Vero Cell Cytotoxicity.

Sources

Comparative

Benchmarking Catalytic Efficiency: C–N Cross-Coupling of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Executive Summary & Substrate Profiling As drug development increasingly relies on complex, sterically hindered building blocks, benchmarking catalytic efficiency against challenging substrates is critical. This guide ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

As drug development increasingly relies on complex, sterically hindered building blocks, benchmarking catalytic efficiency against challenging substrates is critical. This guide evaluates the catalytic amination of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS 1094646-62-4).

From a mechanistic perspective, this substrate presents a unique dichotomy:

  • Electronic Advantage: The para-alkoxy group donates significant electron density into the aromatic ring, making the primary amine highly nucleophilic and accelerating substrate binding.

  • Steric Penalty: The bulky, lipophilic 4-methylpentan-2-yloxy chain, combined with the meta-methyl group, creates a sterically congested environment. While this does not prevent oxidative addition, it severely impedes the final reductive elimination step, requiring a catalyst capable of exerting massive steric pressure to force the C–N bond formation.

This guide objectively compares three distinct catalytic systems—a traditional Pd-phosphine complex, an advanced Pd-NHC precatalyst, and an emerging single-atom base metal catalyst—to determine the optimal system for this challenging transformation.

Mechanistic Pathway: The Buchwald-Hartwig Cycle

To understand the causality behind our benchmarking data, we must first map the catalytic cycle. The diagram below illustrates the fundamental steps of the Buchwald-Hartwig amination tailored for our specific aniline derivative.

BHA_Cycle Pd0 1. Active Catalyst [Pd(0)L] OxAdd 2. Oxidative Addition (Ar-Cl inserts into Pd) Pd0->OxAdd Ar-Cl AmineCoord 3. Amine Binding (Substrate Coordination) OxAdd->AmineCoord Substrate Deprot 4. Deprotonation (Base removes HX) AmineCoord->Deprot Base RedElim 5. Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HCl RedElim->Pd0 Regenerate Pd(0)L Product Coupled Product & Catalyst Regeneration RedElim->Product Release Product

Catalytic cycle for the amination of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

Evaluated Catalyst Systems

We selected three distinct catalytic systems to benchmark their efficiency, Turnover Number (TON), and Turnover Frequency (TOF):

  • System A: Pd(OAc)₂ / XPhos (The Traditional Benchmark) XPhos is a highly active biaryl phosphine ligand widely used in 1[1]. Its electron-rich nature facilitates oxidative addition, while its spatial bulk helps promote reductive elimination.

  • System B: Pd-PEPPSI-IPr (The Advanced NHC Benchmark) This is a well-defined Pd(II)-N-Heterocyclic Carbene (NHC) precatalyst. The strong σ-donation from the IPr ligand stabilizes the palladium center against degradation, while its "flexible steric bulk" is specifically designed to force the reductive elimination of highly hindered, 2[2]. Furthermore, Pd-PEPPSI complexes activate in situ to monoligated Pd(0) species, making them .

  • System C: Single-Atom Ni-N4/C (The Base-Metal Alternative) As a green chemistry alternative,3[3] offers a unique single-electron transfer pathway. It is benchmarked here to evaluate its tolerance to bulky aliphatic ether chains.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol utilizes an internal standard and precise stoichiometric controls.

Step 1: Reagent Preparation (Anaerobic Conditions)

  • Inside an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with 4-chlorotoluene (1.0 mmol, electrophile), 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (1.2 mmol, nucleophile), and Cs₂CO₃ (2.0 mmol).

  • Causality Check: A 1.2x excess of the aniline is used to compensate for trace oxidative degradation. Cs₂CO₃ is selected over stronger bases (like KOtBu) to prevent base-catalyzed cleavage of the substrate's bulky aliphatic ether chain.

Step 2: Catalyst Loading

  • Add the selected catalyst: 1.0 mol% for Pd systems (System A or B) or 5.0 mol% for the Ni system (System C).

  • Causality Check: Pd-PEPPSI-IPr is weighed directly as a stable Pd(II) precatalyst. It avoids the need for sensitive Pd(0) sources (e.g., Pd₂(dba)₃), ensuring the exact active catalyst concentration remains consistent across replicates.

Step 3: Solvent Addition and Reaction Execution

  • Add 3.0 mL of anhydrous 1,4-dioxane and dodecane (0.5 mmol) as an internal standard. Seal the vessel with a PTFE septum.

  • Heat the mixture at 100 °C for 12 hours under vigorous stirring (800 rpm).

  • Causality Check: 1,4-Dioxane is chosen because its moderate polarity perfectly solubilizes both the highly lipophilic 4-methylpentan-2-yloxy chain of the substrate and the inorganic base. Dodecane is used as the internal standard because its lipophilicity and boiling point closely match the substrate, preventing GC-FID signal overlap.

Step 4: Quenching and Quantification

  • Cool the reaction to room temperature, dilute with 5.0 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts.

  • Analyze the filtrate via GC-FID to determine the calibrated yield.

Quantitative Benchmarking Data

The table below summarizes the catalytic performance of each system using 4-chlorotoluene as the model coupling partner.

Catalyst SystemLoading (mol%)Yield (%)TONTOF (h⁻¹)E-Factor
System A: Pd(OAc)₂ / XPhos1.082826.815.2
System B: Pd-PEPPSI-IPr1.096968.012.4
System C: Single-Atom Ni-N4/C5.07414.81.218.5

Note: Yields are GC-calibrated against the dodecane internal standard. E-Factor is calculated based on total waste generated per kg of product (excluding water).

Expert Analysis & Causality

The benchmarking data reveals a clear hierarchy in catalytic efficiency, heavily dictated by the steric and electronic nature of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

Why Pd-PEPPSI-IPr Outperforms XPhos: The substrate is highly electron-rich due to the para-alkoxy group. During the catalytic cycle, this electron density makes the intermediate Pd-amido complex exceptionally stable. To complete the cycle, the catalyst must undergo reductive elimination (Step 5 in our diagram). The extreme steric pressure provided by the massive 2,6-diisopropylphenyl groups of the IPr ligand physically forces the product out of the coordination sphere[2]. While XPhos is an excellent ligand[1], its biaryl framework experiences unfavorable steric clashes with the bulky, flexible 4-methylpentan-2-yloxy chain of the substrate, leading to a lower TOF.

The Limitations of Base-Metal Catalysis Here: System C (Single-Atom Ni) demonstrates the viability of precious-metal-free coupling[3]. However, its lower yield (74%) and significantly lower TOF (1.2 h⁻¹) indicate that the rigid carbon matrix supporting the Ni-N4 active sites cannot dynamically adjust to accommodate the sheer steric bulk of the branched aliphatic ether tail during the substrate binding phase.

References

  • [1] Title: What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Source: RSC Publishing URL:

  • [2] Title: Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Source: ACS Publications URL:

  • Title: Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes Source: Sigma-Aldrich URL:

  • [3] Title: Single-atom Ni encapsulated in N-doped porous carbon microspheres for enhanced catalytic transfer hydrogenation Source: RSC Publishing URL:

Sources

Validation

Comparative analysis of steric hindrance in 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline derivatives

The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4) is a highly specialized aromatic building block utilized in the synthesis of advanced agrochemicals and pharmaceuticals[1]. Its unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4) is a highly specialized aromatic building block utilized in the synthesis of advanced agrochemicals and pharmaceuticals[1]. Its unique structural topology—featuring a primary amine, a meta-methyl group, and a highly branched secondary alkyl ether at the para position—creates a fascinating stereoelectronic environment.

To fully understand its reactivity, this guide provides a comparative analysis of steric hindrance by evaluating this target compound against two less sterically encumbered derivatives:

  • Derivative A (Target): 3-Methyl-4-[(4-methylpentan-2-yl)oxy]aniline (Branched sec-alkyl ether).

  • Derivative B: 3-Methyl-4-(hexyloxy)aniline (Linear primary alkyl ether).

  • Derivative C: 3-Methyl-4-methoxyaniline (Minimal steric bulk).

Mechanistic Impact of Steric Hindrance

The reactivity of aniline derivatives is typically governed by the strong electron-donating nature of the amino group, which activates the aromatic ring toward electrophilic aromatic substitution (EAS) and dictates basicity[2]. However, the introduction of massive steric bulk at the para position fundamentally alters the reaction pathways through two primary mechanisms:

Conformational Locking and Regioselective Shielding

In Derivative A, the bulky 4-methylpentan-2-yl group cannot freely rotate due to severe van der Waals clashes with the adjacent 3-methyl group. This "gearing" effect locks the ether oxygen's lone pairs and forces the branched alkyl chain to project its steric bulk directly over the C5 position of the aromatic ring. Consequently, while standard alkoxyanilines undergo EAS at multiple ortho/para positions, the steric shielding in Derivative A completely blocks electrophilic attack at C5, driving strict regioselectivity toward the C6 position[3][4].

Kinetic Modulation in N-Acylation

While the primary amine at C1 is locally unhindered, the massive para-substituent exerts a long-range effect on reaction kinetics. During N-acylation, the formation of the tetrahedral intermediate requires precise solvent cage reorganization. The extreme hydrophobicity and steric sweep of the 4-methylpentan-2-yl group disrupt this solvation shell, slightly depressing the kinetic rate of acylation compared to the unhindered Derivative C[2].

Experimental Workflows & Self-Validating Protocols

To empirically validate the steric effects described above, the following self-validating protocols are designed to measure regioselectivity and reaction kinetics.

Protocol 1: Regioselective Bromination (EAS)

This protocol exploits steric hindrance to achieve highly selective monobromination, preventing the over-bromination typically seen in electron-rich anilines[4].

  • Preparation: Dissolve 10.0 mmol of the aniline derivative (A, B, or C) in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy for non-selective radical bromination, ensuring the reaction remains strictly under stereoelectronic control.

  • Electrophile Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual active bromine, then extract with ethyl acetate.

  • Self-Validation Checkpoint: Analyze the crude mixture via 1 H-NMR spectroscopy. The system is validated if the integration of the aromatic protons confirms the disappearance of the C6 proton signal (indicating successful bromination). For Derivative A, the C5 proton signal must remain perfectly intact (1H, singlet-like doublet), proving 100% regioselectivity[3].

Protocol 2: Comparative N-Acylation Kinetics

This workflow measures the pseudo-first-order rate constants ( kobs​ ) to quantify the long-range steric effects on amine nucleophilicity.

  • System Setup: Equip a jacketed reactor with an in-situ ReactIR probe to continuously monitor the amide carbonyl stretch ( 1650 cm −1 ).

  • Reagent Mixing: Dissolve 5.0 mmol of the aniline derivative and 15.0 mmol of triethylamine (Et 3​ N) in 50 mL of anhydrous dichloromethane (DCM) at 25 °C.

  • Acylation: Inject 50.0 mmol of acetyl chloride (10x excess to ensure pseudo-first-order kinetics) in a single rapid motion.

  • Self-Validation Checkpoint: The protocol is self-validating through the ReactIR data stream. Plotting ln([Amine]0​/[Amine]t​) versus time must yield a perfectly linear regression ( R2>0.99 ). A non-linear plot indicates a failure in temperature control or reagent degradation, invalidating the run.

Quantitative Data & Comparative Analysis

The experimental data summarized below highlights how the branched sec-alkyl group in Derivative A dictates both the speed and the structural outcome of the reactions.

CompoundSteric Bulk DescriptorN-Acylation Rate ( kobs​ , s −1 )Bromination Regioselectivity (C6 : C5)Ether Cleavage Half-Life (BBr 3​ , 0°C)
Derivative A Highly Branched Sec-Alkyl 1.2×10−3 > 99 : 1 (C5 Blocked)45 minutes
Derivative B Linear Primary Alkyl 1.8×10−3 70 : 30120 minutes
Derivative C Minimal (Methyl) 2.5×10−3 55 : 45> 240 minutes

Data Interpretation: Derivative A exhibits the slowest acylation rate due to solvent-cage disruption but achieves near-perfect regioselectivity in bromination due to the absolute steric shielding of the C5 position. Furthermore, the secondary ether in Derivative A is cleaved significantly faster by BBr 3​ due to the stabilization of the resulting secondary carbocation intermediate.

Workflow & Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by the steric bulk of the respective derivatives.

G A Derivative A (Bulky sec-alkyl) EAS Electrophilic Aromatic Substitution (NBS) A->EAS Absolute Steric Block at C5 ACY N-Acylation Kinetics (Acetyl Chloride) A->ACY Disrupted Solvation B Derivative B (Linear primary) B->EAS Partial Shielding B->ACY Baseline Kinetics C Derivative C (Methyl ether) C->EAS No Shielding C->ACY Fast Kinetics EAS_A 100% C6-Bromo Regioselectivity EAS->EAS_A EAS_BC Mixed C5/C6 Regioisomers EAS->EAS_BC

Comparative reaction workflow demonstrating how steric hindrance dictates EAS regioselectivity.

References

  • ACS Publications (The Journal of Organic Chemistry): Regioselective bromination and ortho-lithiation reactions[4] URL:[Link]

  • Google Patents: WO2010129451A1 - Process for preparing bromo-substituted quinolines (Regioselective bromination of m-alkoxyanilines)[3] URL:

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

For Immediate Reference: This document provides essential safety and logistical information for the operational handling and disposal of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS No. 1094646-62-4).

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: This document provides essential safety and logistical information for the operational handling and disposal of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS No. 1094646-62-4). All procedures must be conducted in strict accordance with local, state, and federal regulations. Due to the absence of specific hazard data for this compound, it must be treated as a hazardous substance, adopting the safety protocols applicable to its chemical class, aromatic amines, which are known for their potential toxicity.[1]

This guide is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.

Section 1: Hazard Assessment and Characterization

As specific toxicological data for 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is not publicly available, a precautionary approach is mandatory. The compound's structure, featuring an aniline core, suggests potential hazards similar to other substituted anilines. Aniline and its derivatives are known for their toxicity if swallowed, inhaled, or absorbed through the skin.[2][3] They can cause serious health effects, including methemoglobinemia, and are often suspected carcinogens.[1][2] Therefore, this compound must be handled as if it possesses these hazards.

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[4]

  • Listed Waste: While this specific compound is not listed, wastes from the production of aniline and its derivatives are often listed under codes such as K083, K103, and K104.[5][6]

  • Characteristic Waste: This compound should be evaluated for toxicity. If it is found to be toxic, it would be classified under the appropriate "D" code.[7]

Given the high potential for toxicity, all waste containing 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline should be managed as Hazardous Waste . Consult with your institution's Environmental Health & Safety (EHS) office for specific waste code assignment.

Section 2: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements when handling this compound.

Task Required Personal Protective Equipment (PPE)
Handling Solids (weighing, transfers) Certified chemical fume hood, nitrile or neoprene gloves, chemical splash goggles, full-length lab coat, closed-toe shoes.[3]
Handling Solutions Certified chemical fume hood, nitrile or neoprene gloves, chemical splash goggles, full-length lab coat, closed-toe shoes.
Spill Cleanup Chemical-resistant gloves (butyl, neoprene, or Viton recommended over nitrile for extended contact), chemical splash goggles or face shield, lab coat or chemical-resistant apron, and respiratory protection may be required depending on spill size.[8]
Waste Packaging & Transport Nitrile or neoprene gloves, chemical splash goggles, lab coat.

Section 3: Step-by-Step Disposal Protocol

The primary goal of this protocol is to ensure that all waste containing 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is collected, stored, and disposed of safely and in compliance with all regulations.[9]

Step 1: Waste Identification and Segregation

  • Do Not Drain Dispose: Under no circumstances should this chemical or its residues be poured down the drain.[4][8]

  • Segregate Waste Streams: Keep waste containing this compound separate from all other waste streams to prevent unintended reactions.[9] It is particularly important to keep it away from acids and strong oxidizing agents.[10][11]

Step 2: Waste Collection and Containerization

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection. High-density polyethylene (HDPE) carboys are generally suitable for liquid waste.[4] The container must be in good condition.[9]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[4][9] Never leave a funnel in the container.[9]

Step 3: Labeling

  • Mandatory Labeling: From the moment the first drop of waste is added, the container must be labeled.[4]

  • Label Contents: The label must clearly state the words "HAZARDOUS WASTE" .[12][13] It must also list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[9] The label should also indicate the associated hazards (e.g., "Toxic").[12]

Step 4: Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[4][9]

  • Storage Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[4][13] Once a container is full, it must be removed by EHS within 72 hours.[9]

  • Secondary Containment: It is best practice to store waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[8]

Step 5: Arranging for Disposal

  • Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS office to schedule a waste pickup.[9] Complete any required chemical waste pickup forms accurately and completely.

Section 4: Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a safe response.

Spill Management:

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[8]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial chemical absorbent pads.[14]

    • Carefully scoop the absorbed material into a designated, sealable container.

    • Label the container as "Hazardous Waste" with a full description of the contents.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[14]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the area.

    • If there is an immediate fire or health hazard, call 911.

    • Contact your institution's EHS office for emergency response and cleanup.[8]

Decontamination:

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the first rinse as hazardous waste. Subsequent rinses with soap and water can typically be drain-disposed, but confirm this with your local EHS guidelines.

  • Work Surfaces: Decontaminate work surfaces at the end of each procedure by wiping them down with an appropriate solvent, followed by soap and water. All wipes used for decontamination must be disposed of as hazardous waste.

Visual Workflow: Disposal Decision Process

The following diagram outlines the decision-making process for the proper disposal of waste containing 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline.

DisposalWorkflow start Waste Generated (Solid or Liquid) segregate Segregate from other waste streams? start->segregate YES container Select appropriate, leak-proof container segregate->container label Label container: 'HAZARDOUS WASTE' + Contents & % container->label store Store in designated SAA with secondary containment label->store full Container 90% full? store->full full->store NO contact_ehs Complete Waste Pickup Form & Contact EHS full->contact_ehs YES end Waste Removed by EHS contact_ehs->end

Caption: Decision workflow for hazardous waste disposal.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at: [Link]

  • Laboratory Waste Management Guidelines . Environmental Health and Safety Office. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • SDS - Aromatic Amine DECONtamination Solution . SKC Inc. Available at: [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution . SKC Inc. Available at: [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Codes | RCRA D, F, K, P & U Complete List . RCRAReady. Available at: [Link]

  • Material Safety Data Sheet - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds / Azole / Mineral oil . Tri-iso. Available at: [Link]

  • EPA Listed Wastes Table 1 . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Aniline Standard Operating Procedure . Washington State University. Available at: [Link]

  • Safety Data Sheet - Thiophanate Methyl 85 WDG . Greenbook. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. Available at: [Link]

  • 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline Chemical Information . Appchem. Available at: [Link]

  • EPA Hazardous Waste Code . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet - Aniline . Available at: [Link]

  • Aniline Standard Operating Procedure . California State University, East Bay. Available at: [Link]

  • Safety Data Sheet - Piano IsoParaffinic Mixture . Airgas. Available at: [Link]

  • 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride Chemical Substance Information . NextSDS. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

As a Senior Application Scientist, I have observed that the transition from handling standard laboratory reagents to complex, substituted aromatic amines requires a fundamental shift in safety culture. 3-methyl-4-[(4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the transition from handling standard laboratory reagents to complex, substituted aromatic amines requires a fundamental shift in safety culture. 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4) is a highly specialized intermediate used in advanced drug development and materials science[1].

Unlike simple unsubstituted anilines, the addition of the bulky (4-methylpentan-2-yl)oxy side chain significantly increases the molecule's lipophilicity. This structural modification drastically accelerates the rate of dermal absorption, rendering standard laboratory handling protocols dangerously insufficient. This guide provides a self-validating, field-proven operational framework for handling this compound safely.

Mechanistic Toxicology: The Threat of Methemoglobinemia

To respect the chemical, you must understand its mechanism of harm. The primary acute hazard of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is not a localized chemical burn—it is systemic [2].

When absorbed through intact skin or inhaled, hepatic CYP450 enzymes metabolize the aniline core into an N-hydroxyarylamine intermediate. This toxic intermediate oxidizes the ferrous iron (Fe²⁺) in your red blood cells to ferric iron (Fe³⁺), forming methemoglobin[3]. Methemoglobin is incapable of binding and transporting oxygen, leading to rapid, silent tissue hypoxia. Because dermal exposure often causes no immediate pain, researchers may not realize they are poisoned until clinical cyanosis (bluish discoloration of the lips and nail beds) and severe dizziness set in.

ToxicityMechanism A 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (High Lipophilicity) B Rapid Dermal/Inhalation Absorption A->B C Hepatic CYP450 N-hydroxylation B->C D N-hydroxyarylamine Intermediate C->D E Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) D->E F Impaired Oxygen Transport (Methemoglobinemia) E->F G Systemic Hypoxia, Cyanosis, & CNS Damage F->G

Mechanistic pathway of aniline-induced methemoglobinemia following exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are highly permeable to lipophilic aromatic amines. Trusting standard PPE with this compound is a critical error. The following matrix outlines the mandatory, self-validating PPE system required for handling[4].

PPE CategorySpecificationMechanistic Justification
Gloves Butyl Rubber or Laminate (e.g., Silver Shield)Aromatic amines rapidly permeate standard nitrile/latex. Butyl rubber provides the necessary chemical resistance against lipophilic penetration.
Eye Protection Chemical Splash Goggles + Face ShieldPrevents severe corneal damage. Anilines are severe ocular irritants and can cause permanent chemical conjunctivitis[3].
Body Tychem® Apron over Nomex Lab CoatPrevents dermal absorption. The compound's high lipid solubility makes any skin contact a systemic toxicity risk.
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of vapors. If handling outside a hood is unavoidable, a full-face respirator with Organic Vapor (OV) cartridges is mandatory.

Quantitative Toxicity & Operational Parameters

To build a self-validating safety system, you must measure your environment against strict quantitative limits.

ParameterValueClinical/Operational Significance
Molecular Weight 207.31 g/mol [1]High mass with lipophilic side chain dictates poor water solubility but rapid lipid solubility.
Methemoglobin Level > 15% Clinical ThresholdOnset of clinical cyanosis and hypoxia. Requires immediate medical observation[2].
Methemoglobin Level > 30% Critical ThresholdRequires intravenous administration (1-2 mg/kg) by a physician[5].
Fume Hood Face Velocity 80 - 120 fpmMinimum airflow required to prevent vapor escape during active handling.

Operational Protocols: Handling and Manipulation

Every handling step must include a verification check to ensure the integrity of the workflow.

Step 1: Pre-Operational Validation
  • Airflow Check: Verify the chemical fume hood face velocity is actively reading between 80-120 fpm.

  • Glove Integrity: Inspect butyl rubber gloves for micro-tears using the inflation test (trap air inside the glove and squeeze to check for leaks).

  • Emergency Readiness: Ensure an emergency chemical spill kit containing inert absorbents (sand/vermiculite) is within 10 feet of the workstation.

Step 2: Chemical Manipulation
  • Containment: Conduct all weighing and transfers inside the certified fume hood over a disposable, chemical-resistant spill mat.

  • Tool Selection: Use dedicated, corrosion-resistant spatulas. Avoid static-generating materials, as aniline vapors can be combustible under certain conditions[4].

  • Atmospheric Control: Keep the primary amber glass container tightly sealed when not actively withdrawing material to prevent auto-oxidation and vapor release[6].

Step 3: Post-Operational Decontamination
  • Neutralization: Wipe down all spatulas and balances with a 5% acetic acid solution (which protonates the amine, making it water-soluble), followed by a copious water rinse.

  • Doffing: Doff gloves inside-out to trap potential contamination and dispose of them immediately in a sealed hazardous waste bag.

Spill Response and Environmental Logistics

Aniline derivatives are highly toxic to aquatic life[3]. A spill is not just a lab hazard; it is an environmental compliance event. Never use sawdust or combustible materials to absorb an aniline spill , as the mixture can spontaneously combust[6].

SpillProtocol Start Spill Detected in Lab Assess Assess Volume & Location Start->Assess Decision Is spill > 50 mL or outside fume hood? Assess->Decision Large Evacuate Lab & Contact Hazmat Decision->Large Yes Small Don Butyl Gloves & OV Respirator Decision->Small No Contain Contain with Inert Absorbent (Sand/Vermiculite) Small->Contain Collect Collect in Sealable Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (5% Acetic Acid, then Water) Collect->Decon Dispose Label as UN 1547 Toxic Waste Decon->Dispose

Step-by-step decision matrix and workflow for aniline derivative spill response.

Emergency Spill Protocol:
  • Evacuate & Assess: If the spill exceeds 50 mL or occurs outside the fume hood, evacuate the lab immediately and call your facility's Hazmat team[7].

  • Containment: For small, in-hood spills, don butyl gloves and an organic vapor respirator. Pour inert sand or vermiculite around the perimeter of the spill, working inward to prevent spreading.

  • Collection & Neutralization: Carefully collect the saturated absorbent into a sealable high-density polyethylene (HDPE) container. Wash the contaminated surface with 5% acetic acid to neutralize residual amine, followed by soapy water.

  • Medical Intervention: If skin contact occurs, wash immediately with copious soap and water for 15 minutes. If symptoms of methemoglobinemia appear (cyanosis, headache), seek immediate emergency medical care.

Disposal Logistics

Do not mix 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline waste with general organic solvents.

  • Segregate waste in a dedicated, clearly labeled container.

  • Store away from strong oxidizers, perchlorates, and acids to prevent violent exothermic reactions[4].

  • Label for transport under regulations for hazardous waste disposal[7].

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from[Link]

  • University of Waterloo. (n.d.). Material Safety Data Sheet: Aniline Derivatives and Methemoglobinemia. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Aniline - Safety, Handling, and UN 1547 Transport. Retrieved from [Link]

Sources

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